(4-Formyl-3,5-dimethylphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-formyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681619 | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-71-6 | |
| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Formyl-3,5-dimethylphenyl)boronic acid, identified by the CAS number 1218790-71-6 , is a specialized organic compound that serves as a critical building block in modern synthetic chemistry.[1][2][3][4] Its unique trifunctional nature, featuring a boronic acid moiety, a formyl group, and a substituted phenyl ring, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in cross-coupling reactions and its potential in medicinal chemistry and materials science. Detailed experimental protocols and diagrammatic representations of key chemical transformations are included to facilitate its practical application in a laboratory setting.
Chemical Properties and Data
This compound is a white to off-white solid. The presence of both a nucleophilic boronic acid and an electrophilic aldehyde on the same scaffold allows for sequential and diverse chemical modifications.
| Property | Value | Reference |
| CAS Number | 1218790-71-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BO₃ | |
| Molecular Weight | 177.99 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically >95% | |
| SMILES | CC1=C(C=O)C(C)=CC(B(O)O)=C1 | [1] |
| Storage | 2-8°C, under inert atmosphere |
Synthesis
Conceptual Synthetic Workflow
The synthesis would likely proceed via a lithium-halogen exchange followed by quenching with a borate ester, or through a palladium-catalyzed borylation reaction.
References
An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid
(4-Formyl-3,5-dimethylphenyl)boronic acid , with the CAS Number 1218790-71-6, is a specialized organoboron compound.[1] Its structure, which incorporates a reactive aldehyde group and a versatile boronic acid moiety on a dimethyl-substituted phenyl ring, makes it a valuable building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for professionals in research, chemical synthesis, and drug development.
Core Chemical and Physical Properties
The intrinsic properties of this compound are fundamental to its application in synthetic chemistry. These properties dictate its reactivity, storage, and handling requirements.
| Property | Value | Source |
| CAS Number | 1218790-71-6 | [1] |
| Molecular Formula | C₉H₁₁BO₃ | |
| Molecular Weight | 177.99 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| pKa | 7.47 ± 0.11 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Reactivity and Applications in Synthesis
Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds.[3][4] The presence of the formyl (aldehyde) group on this compound provides an additional site for chemical modification, enhancing its utility as a bifunctional linker and intermediate in the synthesis of complex molecules.
Key Applications:
-
Suzuki-Miyaura Coupling: This compound serves as an essential partner in Suzuki-Miyaura reactions, enabling the introduction of the 3,5-dimethylphenylformyl moiety into a wide range of organic structures.[4] This is particularly crucial in the construction of complex pharmaceutical intermediates.[5]
-
Covalent Organic Frameworks (COFs): Arylboronic acids and aldehydes are key linkers in the synthesis of COFs, which are porous crystalline polymers with applications in materials science.[6][7]
-
Drug Discovery and Development: The unique structural features of this molecule are leveraged in the design of novel therapeutic agents. The boronic acid group itself is known to interact with biological targets, such as the active site of proteasomes, which has been a successful strategy in cancer therapy.[3] The aldehyde can be used for further derivatization to modulate the pharmacological properties of a lead compound.
The logical workflow for the utilization of aryl boronic acids in synthetic chemistry is depicted below.
Caption: General workflow for utilizing aryl boronic acids in Suzuki-Miyaura coupling.
Experimental Protocols
General Synthetic Approach for Aryl Boronic Acids:
-
Protection of the Aldehyde: The formyl group of the starting material, 4-bromo-2,6-dimethylbenzaldehyde, is typically protected as an acetal to prevent unwanted side reactions with the organometallic intermediate.
-
Formation of an Organometallic Reagent: The resulting protected aryl bromide is converted into an organolithium or Grignard reagent by reaction with an organolithium reagent (e.g., n-butyllithium) or magnesium metal, respectively.[8]
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperatures.[8]
-
Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.[3]
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific safety data for this exact compound is not detailed in the search results, general safety measures for similar boronic acids apply.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust.[9] Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10] Keep the container tightly sealed.
This technical guide provides a summary of the known properties and applications of this compound based on available data. Researchers and scientists are encouraged to consult specific safety data sheets (SDS) and relevant literature for more detailed information before use.
References
- 1. 4-Formyl-3,5-dimethylphenylboronic acid CAS#: 1218790-71-6 [chemicalbook.com]
- 2. cas 1218790-71-6|| where to buy this compound [english.chemenu.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. ossila.com [ossila.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for (4-Formyl-3,5-dimethylphenyl)boronic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information to support further investigation and application of this compound.
Molecular Structure and Properties
This compound is an aromatic boronic acid containing a formyl and two methyl substituents on the phenyl ring. These functional groups make it a potentially valuable building block in organic synthesis, particularly in cross-coupling reactions and the development of novel chemical entities.
General Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1218790-71-6 |
| Molecular Formula | C9H11BO3 |
| Molecular Weight | 177.99 g/mol |
| SMILES | CC1=CC(=CC(C)=C1C=O)B(O)O |
Structural Diagram
Caption: 2D Molecular Structure of this compound.
Spectroscopic Data
As of the latest literature search, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been publicly reported. Researchers are advised to perform their own analytical characterization upon synthesis.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current literature. However, a plausible synthetic route can be proposed based on well-established methodologies for the preparation of substituted arylboronic acids, specifically through the lithiation and subsequent borylation of a suitable aryl halide precursor.
Proposed Synthesis of this compound
The proposed synthesis starts from the commercially available 4-bromo-2,6-dimethylbenzaldehyde. The key steps involve a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology
Step 1: Protection of the Aldehyde Group
-
To a solution of 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane.
Step 2: Lithiation
-
Dissolve the protected intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
Step 3: Borylation
-
To the aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Deprotection and Hydrolysis
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of the boronate ester and deprotection of the aldehyde.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Development and Research
While specific biological activities for this compound have not been reported, arylboronic acids are a well-established class of compounds in medicinal chemistry and drug discovery. The presence of the boronic acid moiety allows for various applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: This compound can serve as a versatile building block for the synthesis of more complex molecules, including biaryl structures which are common motifs in pharmaceuticals.
-
Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for the design of targeted enzyme inhibitors.
-
Bioconjugation and Chemical Probes: The reactivity of the aldehyde group can be utilized for bioconjugation or for the development of chemical probes to study biological systems.
Given its structure, this compound represents a promising starting point for the development of novel therapeutic agents and research tools. Further investigation into its biological properties is warranted.
Conclusion
This technical guide has summarized the available information on this compound. While experimental data is currently limited in the public domain, a reliable synthetic route has been proposed to facilitate its preparation and further study. The unique combination of a boronic acid and a formyl group on a substituted phenyl ring makes this compound a molecule of interest for applications in organic synthesis, materials science, and drug discovery.
An In-depth Technical Guide to (4-Formyl-3,5-dimethylphenyl)boronic acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Formyl-3,5-dimethylphenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. Its utility is prominent in medicinal chemistry and drug discovery, where the formyl group provides a reactive site for further chemical modifications, and the boronic acid moiety enables carbon-carbon bond formation. This technical guide outlines a proposed synthetic pathway for this compound, provides its key physicochemical properties, and details its characterization through various spectroscopic methods. The information presented herein is intended to support researchers in the synthesis, purification, and application of this versatile reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 1218790-71-6 |
| Molecular Formula | C₉H₁₁BO₃ |
| Molecular Weight | 178.00 g/mol |
| Appearance | White to off-white solid |
Proposed Synthesis
Proposed Synthetic Scheme
A potential two-step synthesis starting from 4-bromo-2,6-dimethylbenzaldehyde is outlined below. This approach involves the protection of the aldehyde group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane (Protected Aldehyde)
-
To a solution of 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the protected aldehyde, 2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane, (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to effect deprotection of the aldehyde and hydrolysis of the boronate ester.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds. This data is essential for confirming the identity and purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2 | s (br) | 2H | Boronic acid protons (-B(OH)₂) |
| ~7.8 | s | 2H | Aromatic protons |
| ~2.5 | s | 6H | Methyl protons (-CH₃) |
| Solvent: DMSO-d₆ |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~140 | Aromatic carbon (C-B) |
| ~138 | Aromatic carbons (C-CH₃) |
| ~135 | Aromatic carbons (C-H) |
| ~130 | Aromatic carbon (C-CHO) |
| ~21 | Methyl carbons (-CH₃) |
| Solvent: DMSO-d₆ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad | O-H stretch (boronic acid) |
| ~2950-3050 | Medium | C-H stretch (aromatic and methyl) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 160 | [M - H₂O]⁺ |
| 149 | [M - CHO]⁺ |
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical transformations.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a versatile functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl halides and triflates. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and related structures prevalent in pharmaceuticals and materials science.
-
Derivatization of the Formyl Group: The aldehyde functionality can undergo a wide range of chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig reactions to generate alkenes.
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Formation of imines and oximes.
-
This versatility makes this compound a valuable starting material for generating libraries of compounds for drug discovery and development.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly useful and versatile building block for organic synthesis. This guide provides a proposed, robust synthetic protocol and essential characterization data to aid researchers in its preparation and application. The dual functionality of this molecule opens up numerous possibilities for the synthesis of complex organic compounds, particularly in the fields of medicinal chemistry and materials science. Careful execution of the proposed synthetic and purification steps will ensure the procurement of high-purity material suitable for a wide range of chemical transformations.
An In-depth Technical Guide on the Solubility of (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Formyl-3,5-dimethylphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility information for structurally related compounds as relevant proxies. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a practical framework for researchers. A key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction, is also visualized to provide a practical context for its use in synthetic chemistry.
Solubility Data
Qualitative Solubility of a Structural Analog: 4-Formylphenylboronic acid
The closely related compound, 4-Formylphenylboronic acid, is described as being slightly soluble in water.[1][2] More specifically, it dissolves little in cold water but has better solubility in hot water.[3]
Quantitative Solubility of a Parent Compound: Phenylboronic acid
As a foundational reference, the solubility of the parent compound, phenylboronic acid, has been experimentally determined in various organic solvents. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The following table summarizes the mole fraction solubility of phenylboronic acid at various temperatures.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Experimental Protocol for Solubility Determination
A common and reliable technique for determining the solubility of boronic acids is the dynamic method, also known as the synthetic or turbidity method.[5][6][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle:
A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The disappearance of turbidity can be monitored visually or by measuring the intensity of a light beam passing through the sample.[7]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser and photodetector (for instrumental detection)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heating and Observation: Place the vessel in the thermostat bath and begin vigorous stirring. The mixture is heated at a slow, constant rate (e.g., 0.2 K/min).[6]
-
Equilibrium Point Determination: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.[6]
-
Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (in mole fraction) versus temperature.[6]
Caption: Workflow for the dynamic solubility determination method.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids, such as this compound, are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[9]
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. 4-Formylphenylboronic acid CAS#: 87199-17-5 [m.chemicalbook.com]
- 2. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectral Analysis of (4-Formyl-3,5-dimethylphenyl)boronic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral analysis of (4-Formyl-3,5-dimethylphenyl)boronic acid, a versatile bifunctional molecule. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
This compound is an organic compound featuring a boronic acid functional group and a formyl group attached to a 3,5-dimethylphenyl ring. These functional groups make it a valuable building block in organic synthesis, particularly in the construction of complex molecules through reactions like the Suzuki-Miyaura coupling.[1]
| Property | Value |
| Chemical Formula | C9H11BO3 |
| Molecular Weight | 177.99 g/mol |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | 1218790-71-6 |
Spectral Analysis
The following sections detail the expected spectral data for this compound based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For boronic acids, sample preparation is key, as they can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to complex or broad spectra.[2] Using solvents like methanol-d4 or D2O can help break up these oligomers and provide sharper signals.[2]
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and boronic acid protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~8.2 (broad) | Singlet (s) | 2H | B(OH)₂ |
| ~7.7 - 7.8 | Singlet (s) | 2H | Aromatic protons (Ar-H) |
| ~2.3 - 2.4 | Singlet (s) | 6H | Methyl protons (Ar-CH₃) |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 - 194 | Aldehyde carbon (C=O) |
| ~140 - 142 | Aromatic carbon (C-CHO) |
| ~138 - 140 | Aromatic carbons (C-CH₃) |
| ~133 - 135 | Aromatic carbons (C-H) |
| ~130 (broad) | Aromatic carbon (C-B) |
| ~20 - 22 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂ and adsorbed water) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (from -CH₃) |
| ~2820, ~2720 | Medium, Weak | C-H stretch (Fermi resonance of aldehyde) |
| 1700 - 1680 | Strong | C=O stretch (aldehyde) |
| ~1600 | Medium | Aromatic C=C stretch |
| 1380 - 1320 | Strong | B-O stretch |
| ~1190 | Strong | C-O stretch (associated with B-OH) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[5] Boronic acids can be challenging to analyze directly and may undergo dehydration or require derivatization for techniques like GC-MS.[5][6] Electrospray Ionization (ESI) is a common technique for their analysis.[7][8]
| m/z | Interpretation |
| ~178 | [M+H]⁺ (Protonated molecule) or [M]⁺ (Molecular ion) |
| ~160 | [M - H₂O]⁺ (Loss of water) |
| ~149 | [M - CHO]⁺ or [M - B(OH)₂ + H]⁺ |
| ~132 | [M - H₂O - CO]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). To minimize boroxine formation, Methanol-d₄ is often a good choice as the alcohol can break down the anhydride trimers.[2]
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[9]
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction. Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.[10]
-
Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol (ESI-MS)
Electrospray Ionization is a soft ionization technique suitable for polar molecules like boronic acids.[5]
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode to aid ionization.[5]
-
Instrumentation : Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.
-
Data Acquisition :
-
Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS).
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. amherst.edu [amherst.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. webassign.net [webassign.net]
An In-Depth Technical Guide to the Physical Properties of (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Formyl-3,5-dimethylphenyl)boronic acid is an organoboron compound featuring a formyl group and two methyl groups on the phenyl ring. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a high degree of control and efficiency. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key synthetic application.
Core Physical Properties
Quantitative data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following qualitative and calculated data can be presented.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1218790-71-6 | [1] |
| Molecular Formula | C₉H₁₁BO₃ | N/A |
| Molecular Weight | 194.01 g/mol | Calculated |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C under inert atmosphere | [1] |
Experimental Protocols
Given the absence of specific reported data for this compound, this section provides detailed, generalized experimental protocols for determining the key physical properties of solid arylboronic acids.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For arylboronic acids, which can sometimes form anhydrides (boroxines) upon heating, a carefully controlled procedure is essential.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a calibrated thermometer or an electronic sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed into a series of vials.
-
Solvent Addition: A known volume (e.g., 1 mL) of each selected solvent is added to the respective vials.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The samples are visually inspected for dissolution. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound. For boronic acids, specific considerations are necessary due to potential oligomerization.[4]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the appearance of the spectrum, particularly the boronic acid hydroxyl protons. Using a protic solvent like Methanol-d₄ can help break up boroxine trimers and provide a clearer spectrum, though the B(OH)₂ protons will exchange with the solvent.[4]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis: The chemical shifts, integration, and coupling constants of the observed signals are analyzed to confirm the presence of the formyl proton, the aromatic protons, and the methyl protons, and to ensure they are consistent with the expected structure.
Key Synthetic Application: Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid like this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
At present, there is no specific information available in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary role in a research and development context is as a synthetic intermediate. The logical relationship of its utility is in the construction of more complex molecules that may be designed to interact with biological targets. The formyl group provides a reactive site for further chemical modifications, such as reductive amination or Wittig reactions, allowing for the diversification of the molecular scaffold.
The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.
Caption: Logical workflow of utilizing this compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While specific quantitative physical property data is currently limited in the public domain, this guide provides the necessary theoretical background and experimental protocols for researchers to characterize this compound in their own laboratories. The provided diagrams illustrate its key application in Suzuki-Miyaura coupling and its logical role in the broader context of drug discovery, underscoring its importance as a versatile chemical tool.
References
Stability and Storage of (4-Formyl-3,5-dimethylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Formyl-3,5-dimethylphenyl)boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its stability and proper storage are critical for ensuring its reactivity and the reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its degradation.
Core Concepts in Boronic Acid Stability
Arylboronic acids are susceptible to several degradation pathways, with the most common being protodeboronation and oxidative decomposition. The stability of a particular arylboronic acid is influenced by steric and electronic effects of the substituents on the aromatic ring. For this compound, the presence of two ortho-methyl groups provides steric hindrance around the boronic acid moiety, which can influence its stability. The electron-withdrawing nature of the formyl group also plays a significant role.
Key Degradation Pathways
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acids, bases, or metal ions.[1][2] The general mechanism involves the protonation of the boronate species.
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols. This is often promoted by exposure to air (oxygen) and can be catalyzed by metal impurities.
-
Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (cyclic trimers). While this is a reversible process, it can complicate stoichiometry and reaction kinetics.
Recommended Storage and Handling
Proper storage is paramount to preserving the integrity of this compound. The following table summarizes the recommended conditions based on general guidelines for arylboronic acids and supplier recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduces the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[4] | Minimizes oxidation by excluding atmospheric oxygen. |
| Moisture | Keep container tightly sealed and in a dry environment.[3] | Prevents hydrolysis and subsequent degradation. |
| Light | Store in a dark place. | Minimizes potential light-induced degradation. |
Stability Assessment Protocols
Regular assessment of the purity and stability of this compound is crucial for its effective use. The following are generalized protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous phase can be buffered to investigate pH-dependent stability.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Objective: To qualitatively assess the structural integrity of the boronic acid and identify degradation products.
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Sample Preparation: Dissolve a small amount of the boronic acid in the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The presence of new signals or changes in the integration of existing signals can indicate decomposition. For example, the disappearance of the boronic acid proton and the appearance of a new aromatic proton could suggest protodeboronation.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the stability and analysis of this compound.
Caption: A simplified diagram illustrating the protodeboronation of this compound.
Caption: A flowchart outlining the general experimental workflow for assessing the stability of the boronic acid.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By adhering to proper storage and handling protocols and implementing routine stability assessments, researchers can ensure the quality and reliability of this important synthetic building block. Understanding the potential degradation pathways allows for the development of mitigation strategies and the accurate interpretation of experimental outcomes.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Formyl-3,5-dimethylphenylboronic acid CAS#: 1218790-71-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
electrophilic aromatic substitution on 3,5-dimethylbenzaldehyde
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Dimethylbenzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on the 3,5-dimethylbenzaldehyde scaffold. Due to the limited availability of direct experimental literature for this specific substrate, this document leverages established theories of physical organic chemistry and data from analogous, well-documented reactions to predict reactivity and regioselectivity. It details the competing directing effects of the activating methyl groups and the deactivating aldehyde moiety, predicts the most probable substitution patterns, and offers representative experimental protocols adapted from closely related substrates. This guide serves as a predictive tool for researchers designing synthetic routes involving this important chemical intermediate.
Core Principles: Directing Effects in 3,5-Dimethylbenzaldehyde
The regiochemical outcome of electrophilic aromatic substitution on a disubstituted or polysubstituted benzene ring is determined by the cumulative electronic and steric effects of the substituents present. In the case of 3,5-dimethylbenzaldehyde, the substituents exert conflicting influences.
-
Methyl Groups (-CH₃): As alkyl groups, methyl substituents are classified as activating groups.[1] They donate electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene.[2] They are ortho, para-directors , meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[2] In 3,5-dimethylbenzaldehyde, the two methyl groups cooperatively direct incoming electrophiles to the 2-, 4-, and 6-positions.
-
Aldehyde Group (-CHO): The formyl group is a moderately deactivating group.[3] It withdraws electron density from the ring through both a negative inductive effect (-I) and a strong negative resonance effect (-M). This reduction in electron density makes the ring less nucleophilic and less reactive towards electrophiles.[1] The aldehyde group is a meta-director , directing incoming electrophiles to the position(s) meta to itself.[3] In this molecule, the meta positions are the C-5 (already substituted with a methyl group) and C-1 (bearing the aldehyde). Crucially, the aldehyde group strongly deactivates the ortho (2, 6) and para (4) positions.
Resolution of Competing Effects
The reaction regioselectivity is determined by the interplay of these antagonistic effects. The two activating methyl groups direct substitution to the 2-, 4-, and 6-positions, while the deactivating aldehyde group simultaneously withdraws electron density from these very same positions.
Generally, in such conflicts, the activating groups govern the position of substitution, although the overall reaction rate is significantly diminished by the deactivating group.
-
Electronic Factors: The positions ortho and para to the methyl groups (C2, C4, C6) are electronically enriched and stabilized.
-
Steric Hindrance: The bulky aldehyde group sterically hinders the approach of an electrophile to the adjacent ortho positions (C2 and C6).
-
Predicted Outcome: The C-4 position is the most likely site for electrophilic attack. It is activated by both methyl groups (ortho to one, para to the other) and is the least sterically hindered of the activated positions.
Reaction Mechanisms and Pathways
The general mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step.
The stability of the arenium ion is key to determining the major product. For substitution at the C-4 position of 3,5-dimethylbenzaldehyde, the positive charge of the intermediate can be delocalized onto the carbons bearing the electron-donating methyl groups, leading to a more stable tertiary carbocation resonance contributor. This stabilization is not possible if the attack occurs at a position meta to the methyl groups.
Specific Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid. Based on our analysis, the expected major product would be 4-nitro-3,5-dimethylbenzaldehyde .
Representative Data (Nitration of Benzaldehyde)
The nitration of unsubstituted benzaldehyde provides insight into the conditions required for a deactivated ring. It primarily yields the meta-isomer, as expected.
| Reactant | Reagents | Temperature (°C) | Product Distribution (Major) | Yield (%) | Reference |
| Benzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | 5–15 | 3-Nitrobenzaldehyde | ~40-53 | [4] |
Representative Experimental Protocol (Adapted from Nitration of Benzaldehyde[4])
-
Caution: This reaction is highly exothermic and involves strong, corrosive acids. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, cool 19 mL of concentrated H₂SO₄ in an ice-salt bath. Slowly add 8.7 mL of fuming HNO₃, ensuring the temperature does not exceed 10°C.
-
Reaction: To the cooled nitrating acid, add a solution of 3,5-dimethylbenzaldehyde (0.1 mol) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) dropwise, maintaining the internal temperature between 10-15°C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The solid product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dissolve the crude product in a suitable solvent like ethyl acetate or tert-butyl methyl ether. Wash with a 5% NaHCO₃ solution to remove residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Halogenation (Bromination)
Bromination introduces a bromine atom (-Br) onto the ring. The electrophile is generated from Br₂ with a Lewis acid catalyst like FeBr₃. The expected major product is 4-bromo-3,5-dimethylbenzaldehyde .
Representative Data (Bromination of Substituted Benzaldehydes)
The bromination of other electron-rich benzaldehydes demonstrates the feasibility of the reaction.
| Reactant | Reagents | Solvent | Product (Major) | Yield (%) | Reference |
| 2,5-Dimethoxybenzaldehyde | Br₂, Acetic Acid | Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | High | [5] |
| Veratraldehyde | KBrO₃, HBr | Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | ~82 | [6] |
Representative Experimental Protocol (Adapted from Bromination of 2,5-Dimethoxybenzaldehyde[5])
-
Reaction Setup: Dissolve 3,5-dimethylbenzaldehyde (0.1 mol) in glacial acetic acid or an inert solvent like dichloromethane in a flask protected from light.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (0.1 mol) in the same solvent. Add this bromine solution dropwise to the aldehyde solution at room temperature with stirring. If using a catalyst like FeBr₃, it should be added to the aldehyde solution prior to the bromine.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer (or the dissolved precipitate) with a solution of sodium thiosulfate (to quench excess bromine), followed by water and brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by chromatography or recrystallization.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming EAS reactions. However, they are known to have significant limitations.[7]
-
Limitation: The reaction generally fails with substrates containing moderately or strongly deactivating groups.[8]
-
Application to 3,5-Dimethylbenzaldehyde: The presence of the deactivating aldehyde group makes 3,5-dimethylbenzaldehyde a poor substrate for Friedel-Crafts reactions. The reaction would likely require harsh conditions and may result in very low yields or fail to proceed altogether. Alternative synthetic strategies that introduce the aldehyde group after an alkylation or acylation step on a more reactive precursor (like 1,3,5-trimethylbenzene) are generally preferred.[9][10]
Experimental Workflow and Visualization
A generalized workflow for conducting and isolating the product of an electrophilic aromatic substitution reaction is presented below. This workflow is applicable to the representative protocols described in this guide.
Conclusion
The electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde is governed by a competition between the activating, ortho/para-directing methyl groups and the deactivating, meta-directing aldehyde group. Theoretical principles strongly suggest that substitution will be directed by the activating methyl groups, leading preferentially to substitution at the sterically accessible C-4 position. While the aldehyde group deactivates the ring and slows the reaction rate, EAS reactions such as nitration and halogenation are predicted to be feasible under controlled conditions. Friedel-Crafts reactions, however, are likely to be unsuccessful. The representative protocols and data from analogous systems provided herein offer a robust predictive framework for researchers exploring the synthetic utility of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sunankalijaga.org [sunankalijaga.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]
introduction to arylboronic acids in organic synthesis
An In-depth Technical Guide to Arylboronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arylboronic Acids
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. In recent decades, they have become indispensable reagents in organic synthesis due to their unique combination of stability, reactivity, and low toxicity.[1][2] These compounds are typically air- and moisture-stable solids that are easy to handle, which contrasts favorably with many other organometallic reagents.[1][3] Their versatility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[2] Beyond C-C bond formation, their utility extends to C-N, C-O, and C-S bond-forming reactions, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The reactivity of the boronic acid moiety can be attributed to the vacant p-orbital on the boron atom, which allows it to act as a Lewis acid. This property is central to its role in transmetalation steps within catalytic cycles. However, this reactivity can also lead to challenges, such as the formation of cyclic trimeric anhydrides known as boroxines, particularly upon dehydration. To circumvent such issues, arylboronic acids are often converted into more stable derivatives, such as pinacol esters or trifluoroborate salts, for specific applications or purification.[3]
Synthesis of Arylboronic Acids
A variety of synthetic methods are available for the preparation of arylboronic acids, ranging from classical organometallic routes to modern transition-metal-catalyzed borylation reactions. The choice of method often depends on the availability of starting materials and the functional group tolerance required.
Common Synthetic Pathways:
-
From Organometallic Reagents : The traditional and widely used method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis.[1][6] This method is robust but can be limited by the functional group compatibility of the highly reactive organometallic intermediates.
-
Miyaura Borylation Reaction : This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) to borylate aryl halides or triflates, yielding arylboronate esters.[7] These esters can then be hydrolyzed to the corresponding boronic acids if needed. This method offers excellent functional group tolerance.
-
Iridium-Catalyzed C-H Borylation : A significant advancement is the direct borylation of aromatic C-H bonds catalyzed by iridium complexes.[1][8] This atom-economical approach allows for the synthesis of arylboronic esters from simple arenes, often with high regioselectivity dictated by steric factors.[1]
-
Sandmeyer-Type Borylation : This method provides a pathway to arylboronates from readily available arylamines. The amine is converted to a diazonium salt, which then undergoes a borylation reaction.[7][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. dspace.mackenzie.br [dspace.mackenzie.br]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftp.orgsyn.org [ftp.orgsyn.org]
- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in bioactive molecules and functional materials.
This document provides a detailed protocol for the Suzuki coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid with various aryl halides. The presence of ortho-dimethyl groups introduces steric hindrance, which can present challenges for the coupling reaction. The formyl group, while generally well-tolerated, requires careful consideration of reaction conditions to avoid side reactions. These application notes offer a standardized protocol, expected outcomes with a range of coupling partners, and detailed characterization data to guide researchers in successfully employing this versatile building block in their synthetic endeavors.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.
Experimental Protocols
Materials and Equipment
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the base (2.0 equivalents). For most substrates, potassium carbonate is sufficient, but for more challenging couplings, potassium phosphate may be used.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
The flask is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (4:1, typically 0.1 M concentration with respect to the aryl halide).
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of aryl bromides under the conditions described above.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Formyl-4-methoxy-3',5'-dimethyl-1,1'-biphenyl | 85-95 |
| 2 | 4-Bromotoluene | 4'-Formyl-4,3',5'-trimethyl-1,1'-biphenyl | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 4'-Formyl-3',5'-dimethyl-4-nitro-1,1'-biphenyl | 75-85 |
| 4 | 4-Bromobenzonitrile | 4'-Formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile | 70-80 |
| 5 | 1-Bromonaphthalene | 1-(4'-Formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-yl)naphthalene | 65-75 |
Yields are based on typical literature values for similar Suzuki coupling reactions and may vary depending on the specific reaction conditions and scale.
Characterization Data
General Characterization:
-
Appearance: Products are typically white to pale yellow solids.
-
Solubility: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Spectroscopic Data for Representative Products:
(Product from Entry 2: 4'-Formyl-4,3',5'-trimethyl-1,1'-biphenyl)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.01 (s, 1H, -CHO), 7.75 (s, 2H, Ar-H), 7.49 (d, J = 8.0 Hz, 2H, Ar-H), 7.27 (d, J = 8.0 Hz, 2H, Ar-H), 2.41 (s, 3H, Ar-CH₃), 2.15 (s, 6H, Ar-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.5, 141.2, 139.8, 138.4, 137.1, 135.5, 129.8, 129.5, 127.1, 21.2, 21.1.
-
Mass Spectrometry (EI): m/z (%) = 224.12 (M⁺).
(Product from Entry 1: 4'-Formyl-4-methoxy-3',5'-dimethyl-1,1'-biphenyl)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.00 (s, 1H, -CHO), 7.74 (s, 2H, Ar-H), 7.53 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.14 (s, 6H, Ar-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.6, 159.8, 141.0, 138.2, 135.4, 133.5, 130.2, 128.3, 114.3, 55.4, 21.1.
-
Mass Spectrometry (EI): m/z (%) = 240.11 (M⁺).
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling protocol.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Use of (4-Formyl-3,5-dimethylphenyl)boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Formyl-3,5-dimethylphenyl)boronic acid is a versatile bifunctional reagent increasingly utilized in the synthesis of complex biaryl compounds. Its unique structure, featuring a reactive formyl group and a boronic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The formyl group can serve as a synthetic handle for further molecular elaborations, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and stereospecific synthesis of a wide array of biaryl scaffolds, which are prevalent in many biologically active compounds and functional materials.
These application notes provide an overview of the use of this compound in biaryl synthesis, with a focus on the Suzuki-Miyaura coupling. Detailed experimental protocols, reaction optimization strategies, and the significance of the resulting biaryl structures in drug discovery are presented to guide researchers in leveraging this reagent for their synthetic endeavors.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides
The following table summarizes representative Suzuki-Miyaura coupling reactions involving aryl boronic acids with structural similarities to this compound, providing a reference for expected yields and reaction conditions.
| Entry | Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (unspecified) | Unspecified | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 97 |
| 2 | Phenylboronic acid | 4-Bromoacetophenone | Pd-complex 4 (0.25) | - | KOH (2.0) | H₂O | 110 | 2 | 95 |
| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 4 | Phenylboronic acid | 4-Iodoanisole | PdCu@Ti₃C₂ (cat.) | - | K₂CO₃ (2.0) | H₂O | 80 | 1 | 99 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and ligand (if applicable) to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Representative Protocol: Synthesis of 4'-Formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile
This protocol is adapted from a similar synthesis of 4'-formyl-biphenyl-4-carbonitrile.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
This compound (1.2 mmol, 214 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (214 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add palladium(II) acetate (4.5 mg, 0.02 mmol).
-
Evacuate the flask and backfill with nitrogen gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-formyl-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
Applications in Drug Discovery
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a formyl group and dimethyl substitution on one of the aryl rings, as provided by this compound, offers several advantages for drug development:
-
Synthetic Handle: The formyl group is a versatile functional group that can be readily converted into other functionalities such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The dimethyl groups can influence the dihedral angle between the two aryl rings, which can be critical for binding to a biological target. They also increase lipophilicity, which can impact cell permeability and metabolic stability.
-
Vector for Molecular Probes: The formyl group can be used to attach reporter groups, such as fluorescent dyes or affinity tags, to create molecular probes for studying biological pathways.
While specific biological activities for biaryls derived directly from this compound are not extensively reported in publicly available literature, the resulting 4'-formyl-3',5'-dimethylbiphenyl core is a valuable pharmacophore. Analogous biaryl aldehydes and their derivatives have been explored as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. The ability to fine-tune the substitution pattern on the second aryl ring through the Suzuki-Miyaura coupling allows for the targeted design of potent and selective therapeutic agents.
Application Notes and Protocols for Suzuki Coupling with (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid with various aryl halides. The protocols detailed below are based on established methodologies for sterically hindered and electronically diverse coupling partners, ensuring a high probability of success for researchers in academic and industrial settings.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] this compound is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive aldehyde and a sterically hindered biaryl scaffold. The ortho-dimethyl substitution pattern presents a significant steric challenge, while the para-formyl group influences the electronic properties of the boronic acid.[4] This combination of features requires careful optimization of reaction conditions to achieve high yields and purity. These notes provide recommended catalysts, bases, solvents, and detailed protocols to address these challenges.
Key Reaction Parameters for a Successful Coupling
The success of the Suzuki coupling with this compound is contingent on the judicious selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for overcoming the steric hindrance imposed by the two ortho-methyl groups.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), have demonstrated high efficacy in coupling sterically demanding substrates.[5] These ligands promote the formation of a monoligated palladium(0) species, which is crucial for the oxidative addition step with the aryl halide. For tetra-ortho-substituted biaryl synthesis, specialized ligands have been developed to enhance catalytic activity.[6][7][8][9][10][11]
-
Base: The base plays a critical role in the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12] For sterically hindered couplings, inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are often employed.[13][14] The choice of base can also influence the reaction rate and the prevalence of side reactions.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst complex. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used.[15] In some cases, the addition of water to create a biphasic system can be beneficial, particularly when using inorganic bases.[5][16] For certain applications, greener solvent systems incorporating water are also being explored.[2]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (typically 80-110 °C).[14][15] For sterically hindered substrates, higher temperatures are often required to overcome the activation energy barrier for the catalytic cycle.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with various aryl halides. These conditions are derived from successful couplings of analogous sterically hindered and electronically diverse boronic acids.
Table 1: Recommended Catalyst and Ligand Systems
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1 - 2 | High activity for a broad range of substrates, including sterically hindered ones. |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Excellent for sterically hindered and electron-poor substrates. |
| Pd(OAc)₂ | RuPhos | 1 - 2 | Effective for challenging couplings, including those with heteroaryl chlorides. |
| Pd(PPh₃)₄ | - | 2 - 5 | Readily available and well-understood, but may require higher temperatures for hindered substrates. |
| [PdCl₂(dppf)] | - | 2 - 5 | Good for a range of substrates and relatively air-stable. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Notes |
| K₃PO₄ | 2 - 3 | Dioxane/H₂O (e.g., 4:1) | A strong, non-nucleophilic base often effective for hindered couplings. |
| Cs₂CO₃ | 2 - 3 | Dioxane or Toluene | A strong base that can accelerate slow reactions, but is more expensive. |
| K₂CO₃ | 2 - 3 | Toluene/H₂O or DMF/H₂O | A common and effective base, suitable for a wide range of substrates.[14] |
| KF | 2 - 3 | THF | A milder base that can be used when base-sensitive functional groups are present. |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols can be adapted for other aryl halides.
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand
This protocol is a general starting point for the coupling of this compound with an aryl bromide using a palladium acetate/buchwald ligand catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[PdCl₂(dppf)] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a microwave vial, combine the aryl chloride, this compound, [PdCl₂(dppf)], and potassium carbonate.
-
Add DMF and water in a 4:1 ratio to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks using (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising materials for applications in gas storage, catalysis, sensing, and drug delivery. The synthesis of COFs typically involves the condensation of multitopic organic building blocks.
This document provides detailed application notes and experimental protocols for the synthesis of COFs using aldehyde-functionalized phenylboronic acids as building blocks. While specific protocols for (4-Formyl-3,5-dimethylphenyl)boronic acid are not yet prevalent in the literature, this document details the synthesis of analogous COFs using the structurally related and commercially available 4-formylphenylboronic acid . These protocols for the synthesis of NTU-COF-1 and NTU-COF-2 serve as a robust starting point for researchers to adapt and optimize the synthesis using the dimethyl-substituted analogue. The additional methyl groups on the phenyl ring of this compound may influence the reactivity and final COF structure due to steric and electronic effects, potentially requiring adjustments to the reaction conditions.
Representative COF Syntheses using 4-Formylphenylboronic Acid
Two primary examples of COFs synthesized from 4-formylphenylboronic acid (FPBA) are NTU-COF-1 and NTU-COF-2. These frameworks demonstrate the versatility of FPBA in forming both boroxine- and boronate ester-linked structures.
NTU-COF-1: A Boroxine- and Imine-Linked COF
NTU-COF-1 is a two-dimensional COF constructed from the solvothermal condensation of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 4-formylphenylboronic acid (FPBA). The framework is formed through the simultaneous formation of boroxine rings from the self-condensation of boronic acid moieties and imine linkages from the reaction between aldehyde and amine groups.[1][2][3]
NTU-COF-2: A Boronate Ester- and Imine-Linked COF
NTU-COF-2 is a three-component COF synthesized from 1,3,5-tris(4-aminophenyl)benzene (TAPB), 4-formylphenylboronic acid (FPBA), and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).[1][2][3] This synthesis involves an orthogonal reaction strategy where both imine and boronate ester linkages are formed concurrently.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for the representative COFs, NTU-COF-1 and NTU-COF-2.
| Property | NTU-COF-1 | NTU-COF-2 |
| Yield | 85%[3] | 79%[3] |
| BET Surface Area | Low N₂ uptake[3] | 1619 m²/g[4] |
| Pore Volume | - | 0.86 cm³/g[4] |
| Unit Cell Parameters | a = b = 25.469 Å, c = 3.526 Å[2] | a = b = 33.336 Å, c = 3.437 Å[2] |
| H₂ Adsorption Capacity | - | 1.55 wt%[1] |
| CO₂ Uptake (273 K/1 bar) | - | 102 mg/g[4] |
Experimental Protocols
Synthesis of NTU-COF-1
This protocol is adapted from the literature for the synthesis of NTU-COF-1.[3]
Materials:
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
4-formylphenylboronic acid (FPBA)
-
1,4-Dioxane
-
Mesitylene
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene and 4-formylphenylboronic acid.
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.
-
Flash freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, an orange crystalline solid will have formed.
-
Collect the solid by filtration.
-
Wash the product thoroughly with anhydrous acetone.
-
Dry the final product under vacuum at 150 °C for 8 hours to obtain NTU-COF-1.
Diagram: Synthesis Workflow for NTU-COF-1
Caption: Solvothermal synthesis of NTU-COF-1.
Synthesis of NTU-COF-2
This protocol is adapted from the literature for the synthesis of NTU-COF-2.[3]
Materials:
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
4-formylphenylboronic acid (FPBA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
1,4-Dioxane
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene, 4-formylphenylboronic acid, and 2,3,6,7,10,11-hexahydroxytriphenylene.
-
Add 1,4-dioxane to the tube.
-
Flash freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, a crystalline solid will have formed.
-
Collect the solid by filtration.
-
Wash the product thoroughly with anhydrous acetone.
-
Dry the final product under vacuum at 150 °C for 8 hours to obtain NTU-COF-2.
Diagram: Synthesis Workflow for NTU-COF-2
Caption: Solvothermal synthesis of NTU-COF-2.
Characterization of COFs
The successful synthesis and characterization of the COFs can be confirmed using a variety of analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF. The experimental PXRD pattern should be in good agreement with the simulated pattern.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the desired covalent bonds (e.g., imine and boroxine or boronate ester) and the disappearance of characteristic bands from the starting materials. For NTU-COF-1, the disappearance of the hydroxyl band of the boronic acid and the appearance of B-O and B₃O₃ ring bands are indicative of boroxine formation.[3] For NTU-COF-2, the appearance of B-O and C-O bands supports the formation of the C₂B₂O ring.[3]
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To provide further evidence of the COF structure. The peak corresponding to the imine carbon is a key indicator of successful imine linkage formation.[2]
-
Gas Adsorption Analysis (BET): To determine the surface area and porosity of the COF. The material should be activated (degassed) before analysis.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.
Adaptation for this compound
The protocols for NTU-COF-1 and NTU-COF-2 can be adapted for use with this compound. The key considerations for this adaptation are:
-
Stoichiometry: The molar ratios of the reactants should be maintained as in the original protocols.
-
Reaction Time and Temperature: The steric hindrance from the two methyl groups on the phenyl ring might slow down the reaction kinetics. It may be necessary to increase the reaction time or temperature to achieve high crystallinity and yield.
-
Solvent System: The solubility of this compound in the chosen solvent system should be considered. A different solvent or solvent mixture might be required to ensure all reactants are sufficiently soluble for the reaction to proceed efficiently.
-
Characterization: The resulting COF will have a different unit cell and potentially different properties compared to the original NTU-COFs. Thorough characterization is crucial to determine the structure and properties of the new material.
Logical Relationship of COF Synthesis
The following diagram illustrates the general logical relationship in the synthesis of COFs from formylphenylboronic acids.
Caption: General logic of COF synthesis.
References
Application Notes and Protocols: (4-Formyl-3,5-dimethylphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(4-Formyl-3,5-dimethylphenyl)boronic acid is a versatile organic building block with significant potential in medicinal chemistry. Its utility primarily stems from its dual functionality: a boronic acid moiety that readily participates in palladium-catalyzed cross-coupling reactions, and a formyl group that can be further elaborated to construct complex molecular architectures. This document provides an overview of its applications, with a focus on its role in the synthesis of kinase inhibitors, alongside detailed experimental protocols.
Application in the Synthesis of Kinase Inhibitors
Substituted phenylboronic acids are crucial intermediates in the synthesis of biaryl compounds, a common scaffold in many kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction, which joins a boronic acid with an aryl halide, is a powerful tool for creating the carbon-carbon bond that forms the core of these molecules.
A prominent example of a therapeutic agent whose synthesis relies on a similar biaryl core is Adavosertib (AZD1775) , a potent and selective inhibitor of the Wee1 kinase.[1] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations.[2][3] While the publicly available synthesis routes for Adavosertib may not explicitly detail the use of this compound, the underlying synthetic strategy is highly relevant and demonstrates the potential of this class of reagents.
The general approach involves the coupling of a substituted phenylboronic acid with a heterocyclic halide to construct the central biaryl structure of the kinase inhibitor. The formyl group on the boronic acid can then be used as a synthetic handle for further modifications, such as reductive amination or conversion to other functional groups, to complete the synthesis of the target molecule.
Wee1 Signaling Pathway and Therapeutic Rationale
Wee1 kinase plays a crucial role in cell cycle regulation by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), which is essential for entry into mitosis.[4] In cancer cells with a defective G1 checkpoint (often due to p53 mutation), the G2 checkpoint, controlled by Wee1, becomes critical for DNA repair before mitotic entry. Inhibition of Wee1 abrogates this checkpoint, forcing the cancer cells to enter mitosis with damaged DNA, leading to cell death.[2]
Quantitative Data: Biological Activity of a Representative Wee1 Inhibitor
The following table summarizes the in vitro potency of Adavosertib (AZD1775), a Wee1 inhibitor with a biaryl core scaffold that can be synthesized using Suzuki-Miyaura coupling chemistry. This data illustrates the high potency that can be achieved with molecules from this class.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Adavosertib (AZD1775) | Wee1 | 5.2 | - | Cell-free assay |
| Adavosertib (AZD1775) | pCDK1 (Tyr15) | 49 | WiDr | Cellular assay |
| Adavosertib (AZD1775) | HT29 Cell Proliferation | 184 | HT29 | Cell viability |
Data sourced from multiple studies.[1][2]
Experimental Protocols
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of toluene and water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a general method for assessing the inhibitory activity of a compound against Wee1 kinase.
Materials:
-
Recombinant human Wee1 kinase
-
Kinase substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the Wee1 kinase, the substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety procedures.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
(4-Formyl-3,5-dimethylphenyl)boronic acid as a building block for functional materials
Application Notes and Protocols for (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile organic building block possessing both a formyl group and a boronic acid moiety. This bifunctionality makes it a valuable precursor for the synthesis of a variety of functional materials, including Covalent Organic Frameworks (COFs) and chemosensors. Its structural rigidity and defined substitution pattern allow for the precise construction of ordered porous polymers and sensitive molecular probes.
Physicochemical Properties
The properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₁BO₃ |
| Molecular Weight | 177.99 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Solubility | Soluble in organic solvents like THF, DMF, and DMSO. Sparingly soluble in water. |
| InChI Key | HMOKNSHYDFAZAZ-UHFFFAOYSA-N[1] |
Note: Some properties are based on commercially available data for the closely related (4-Formyl-3,5-dimethoxyphenyl)boronic acid and may vary slightly.[2]
Application 1: Building Block for Covalent Organic Frameworks (COFs)
This compound is an excellent candidate for the bottom-up synthesis of crystalline, porous COFs.[3] The boronic acid group can undergo self-condensation to form boroxine rings or react with diols (catechols) to form boronate esters, which are common linkages in COFs.[4] The formyl group can be utilized for post-synthetic modification or for creating imine-linked COFs.
The resulting COFs exhibit high thermal stability, permanent porosity, and large surface areas, making them suitable for applications in:
-
Gas storage and separation
-
Catalysis
-
Sensing
-
Energy storage
Logical Workflow for COF Synthesis
The general workflow for synthesizing a COF using a boronic acid-based building block is depicted below. This involves the reaction of the monomer in a suitable solvent system under solvothermal conditions to facilitate the growth of a crystalline framework.
Experimental Protocol: Synthesis of a Boronate Ester-Linked 2D COF
This protocol describes a general procedure for the synthesis of a 2D COF using this compound and a catechol-based linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
This compound
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Acetone (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add this compound (0.5 mmol) and HHTP (0.33 mmol).
-
Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v, 5 mL).
-
Sonicate the mixture for 15 minutes to obtain a homogeneous suspension.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120°C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration or centrifugation.
-
Wash the solid product sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL).
-
Activate the COF by drying under high vacuum at 150°C for 12 hours.
-
The resulting COF powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FT-IR) spectroscopy to confirm linkage formation, and gas sorption analysis (e.g., N₂ isotherm at 77 K) to determine the surface area and porosity.
Expected Performance of Boronate Ester-Linked COFs
| Parameter | Typical Value Range |
| BET Surface Area | 400 - 2000 m²/g |
| Pore Diameter | 1.0 - 3.0 nm |
| Thermal Stability (TGA) | > 350°C (under N₂) |
Application 2: Chemosensors for Diol-Containing Molecules
The boronic acid group can reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose, fructose) and catechols.[5] This interaction can be exploited to design fluorescent or colorimetric sensors. When the boronic acid binds to a diol, changes in its electronic properties can modulate the output of a tethered fluorophore or chromophore, leading to a detectable signal.[6]
The formyl group on this compound can be used to conjugate the molecule to other platforms, such as polymers, nanoparticles, or surfaces, to develop robust sensing devices.
Sensing Mechanism
The sensing mechanism is based on the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate ester formed upon diol binding. This change in hybridization and charge affects the electronic properties of the molecule, which can be transduced into an optical or electronic signal.
Experimental Protocol: General Procedure for Glucose Sensing Assay
This protocol outlines a general method for evaluating the glucose sensing capability of a fluorescent probe derived from this compound. It assumes the synthesis of a fluorescent derivative where the formyl group has been reacted to attach a fluorophore.
Materials:
-
Boronic acid-based fluorescent probe (e.g., 10 µM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose stock solution (e.g., 1 M in PBS)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of glucose solutions in PBS with concentrations ranging from 0 mM to 50 mM.
-
In a 96-well plate, add a fixed concentration of the fluorescent probe (e.g., final concentration of 1 µM) to each well.
-
Add the different concentrations of glucose solutions to the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the change in fluorescence intensity as a function of glucose concentration.
-
The dissociation constant (Kd), a measure of binding affinity, can be determined by fitting the data to a suitable binding isotherm model.
Synthesis of this compound
A plausible synthetic route starting from 4-bromo-2,6-dimethylbenzaldehyde is outlined below. This involves protection of the aldehyde, formation of a Grignard or organolithium reagent, reaction with a borate ester, and subsequent deprotection/hydrolysis.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis
Step 1: Protection of the Aldehyde
-
To a solution of 4-bromo-2,6-dimethylbenzaldehyde (10 mmol) in toluene (50 mL), add ethylene glycol (15 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Step 2: Formation of the Boronic Acid
-
In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (12 mmol).
-
Add a solution of the protected aldehyde from Step 1 (10 mmol) in anhydrous THF (40 mL) dropwise to initiate the Grignard reaction.
-
After the Grignard reagent has formed, cool the mixture to -78°C.
-
Add triisopropyl borate (15 mmol) dropwise, maintaining the temperature at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2 M HCl.
-
Stir vigorously for 2-4 hours to ensure complete hydrolysis of the borate ester and deprotection of the aldehyde.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
References
- 1. This compound | 1218790-71-6 [sigmaaldrich.com]
- 2. (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing (4-Formyl-3,5-dimethylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl compounds, which are significant in pharmaceutical and materials science research. The protocols and data presented herein are designed to facilitate the successful application of this reagent in various research and development settings.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound presents unique challenges due to the steric hindrance imposed by the two ortho-methyl groups and the electronic effect of the para-formyl group. The formyl group is electron-withdrawing, which can increase the rate of protodeboronation, a common side reaction. Successful coupling, therefore, necessitates carefully selected catalytic systems, particularly the choice of palladium catalyst and ligand.
Palladium Catalysts and Ligand Selection
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and reaction efficiency when using sterically hindered boronic acids like this compound.
Commonly Used Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A pre-formed catalyst complex that can be effective for a range of Suzuki couplings.
Recommended Ligands for Sterically Hindered Substrates:
For sterically demanding substrates, bulky and electron-rich monophosphine ligands, particularly biarylphosphines (Buchwald-type ligands), have demonstrated superior performance. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and enhance the rate of reductive elimination.
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos): Known for its effectiveness in couplings involving sterically hindered aryl chlorides and boronic acids.
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos): Another highly effective ligand for challenging Suzuki-Miyaura reactions, often providing high yields where other ligands fail.
-
N-Heterocyclic Carbenes (NHCs): These have also emerged as powerful ligands for Suzuki couplings of sterically hindered substrates due to their strong σ-donating properties.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from examples found in the cited literature.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | 2-Bromonaphthalene | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DME | 85 | 18 | 72 |
| 4 | 3-Bromoanisole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 81 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methodologies for sterically hindered substrates.
Protocol 1: General Procedure using Pd₂(dba)₃/XPhos
This protocol is recommended for a broad range of aryl and heteroaryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed deionized water via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a viable and effective method for the synthesis of sterically hindered biaryl aldehydes. The key to success lies in the judicious selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos. The protocols provided herein serve as a robust starting point for researchers to develop and optimize their specific synthetic transformations.
Application Notes and Protocols for the Synthesis of Substituted Benzaldehydes via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. A significant application of this methodology is the synthesis of substituted benzaldehydes, which are pivotal intermediates in the production of a wide array of fine chemicals and biologically active compounds.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted benzaldehydes utilizing the Suzuki-Miyaura coupling. The two primary strategies involve the coupling of:
-
An aryl or heteroaryl halide/triflate with a formyl-substituted arylboronic acid (or its ester).
-
A formyl-substituted aryl halide/triflate with an aryl or heteroarylboronic acid (or its ester).
The choice of strategy often depends on the commercial availability and stability of the starting materials. This document outlines the key parameters, provides detailed experimental procedures, and presents quantitative data to guide researchers in successfully employing this versatile reaction.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling for the synthesis of substituted benzaldehydes is contingent on the careful selection and optimization of several key parameters:
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and the associated ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective in some cases, modern catalyst systems often employ a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These advanced ligands facilitate the coupling of less reactive aryl chlorides and sterically hindered substrates.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings, while potassium carbonate and phosphate are widely used for a broad range of substrates.
-
Solvent: The solvent system influences the solubility of the reactants and catalyst, and can affect the reaction kinetics and selectivity.[2][4][5][6] A variety of organic solvents are employed, often in combination with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The use of aqueous solvent mixtures is common and often beneficial.
-
Boron Reagent: While arylboronic acids are the most common coupling partners, their corresponding esters (e.g., pinacol esters) and organotrifluoroborates offer enhanced stability and are less prone to protodeboronation, especially for unstable boronic acids.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for the Synthesis of a Substituted Benzaldehyde
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a formylphenylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Formylphenylboronic acid or its pinacol ester (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water 10:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the formylphenylboronic acid (or its ester, 1.1-1.5 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzaldehyde.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted benzaldehydes via Suzuki-Miyaura coupling.
Table 1: Coupling of Various Aryl Halides with 4-Formylphenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Chloroacetophenone | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 18 | 88 |
| 3 | 3-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 78 |
| 5 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 90 |
Table 2: Coupling of 4-Bromobenzaldehyde with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 96 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 94 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | Tri(o-tolyl)phosphine (4) | K₃PO₄ (3) | Dimethoxyethane | Reflux | 12 | 99[7] |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 91 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 18 | 89 |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere. Use fresh, high-quality palladium catalysts and ligands.
-
Poor Solubility: The chosen solvent may not be appropriate for the substrates. Consider using a different solvent system or increasing the temperature.
-
Ineffective Base: The base may not be strong enough or sufficiently soluble. Consider using a stronger base like Cs₂CO₃ or K₃PO₄.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. Using boronic esters or organotrifluoroborates can mitigate this issue. Running the reaction under anhydrous conditions can also be beneficial.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, or the rate of addition of one of the coupling partners.
-
-
Sterically Hindered Substrates: The coupling of ortho-substituted aryl halides or boronic acids can be challenging. The use of bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to achieve good yields.
Conclusion
The Suzuki-Miyaura coupling is a highly reliable and versatile method for the synthesis of a wide range of substituted benzaldehydes. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and data provided in these application notes serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, facilitating the efficient preparation of these important chemical intermediates.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
Application Notes and Protocols: The Role of (4-Formyl-3,5-dimethylphenyl)boronic Acid in Drug Discovery
A Note on the Subject Compound: Initial research indicates that (4-Formyl-3,5-dimethylphenyl)boronic acid is not extensively documented in the context of drug discovery. However, a closely related analog, (4-Formyl-3,5-dimethoxyphenyl)boronic acid , serves as a key building block in the synthesis of potent enzyme inhibitors. This document will focus on the applications of this dimethoxy analog as a representative example of the utility of substituted formylphenylboronic acids in medicinal chemistry.
Introduction: A Versatile Building Block for Complex Molecules
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a bifunctional organic compound featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety. This unique combination makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency. The formyl group provides a handle for subsequent chemical transformations, such as reductive amination or the formation of imines, allowing for the introduction of further diversity into a molecular scaffold. These characteristics make (4-Formyl-3,5-dimethoxyphenyl)boronic acid an important intermediate in the synthesis of biologically active compounds.
Application in the Synthesis of VCP/p97 Inhibitors
A significant application of (4-Formyl-3,5-dimethoxyphenyl)boronic acid is in the development of inhibitors for Valosin-containing protein (VCP)/p97. VCP/p97 is an ATPase that is a critical component of the ubiquitin-proteasome system, playing a central role in protein homeostasis.[1][2] Its functions include the extraction of ubiquitinated proteins from cellular complexes or membranes, preparing them for degradation by the proteasome.[1] Due to the high protein synthesis rates in cancer cells, they are particularly reliant on functional protein quality control pathways like the one involving VCP/p97.[1] Consequently, the inhibition of VCP/p97 has emerged as a promising therapeutic strategy for the treatment of various cancers.[3][4]
(4-Formyl-3,5-dimethoxyphenyl)boronic acid has been utilized as a key starting material in the synthesis of novel pyrimidine-based inhibitors of VCP/p97. In this context, the boronic acid is typically employed in a Suzuki-Miyaura coupling reaction to attach the substituted phenyl ring to a pyrimidine core. The formyl group can then be further modified to introduce functionalities that enhance binding to the VCP/p97 active site.
VCP/p97 Signaling Pathway and Inhibition
The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome pathway and the point of intervention for the synthesized inhibitors.
Experimental Workflow for Inhibitor Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of VCP/p97 inhibitors derived from (4-Formyl-3,5-dimethoxyphenyl)boronic acid is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (4-Formyl-3,5-dimethylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki-Miyaura cross-coupling reactions involving (4-Formyl-3,5-dimethylphenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield low or non-existent?
A1: Low or no yield in a Suzuki coupling can stem from several factors. The primary areas to investigate are the catalyst's activity, the reaction conditions, and the integrity of your starting materials.[1]
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Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst system like a palladacycle.[1]
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Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).[1]
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Suboptimal Base: The choice and quality of the base are critical for activating the boronic acid. For sterically hindered and electronically complex boronic acids like this compound, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1] The base must be finely powdered and anhydrous for optimal performance.
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Inappropriate Solvent System: The solvent system must be able to dissolve all reaction components and facilitate the interaction between the aqueous and organic phases. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize this?
A2: The formation of biaryl products from the homocoupling of this compound is a common side reaction, often exacerbated by the presence of oxygen.
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Rigorous Degassing: As mentioned, meticulous degassing of solvents and the reaction vessel is the most effective way to minimize homocoupling.[2] Techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.
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Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to in-situ reduction of a Pd(II) source.
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Control of Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. An optimization of the reaction temperature may be necessary.
Q3: The reaction stalls before completion, with starting materials remaining. What could be the cause?
A3: A stalled reaction often points to catalyst deactivation or issues with the boronic acid stability.
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Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be due to impurities in the starting materials or solvents, or inherent instability of the catalytic species under the reaction conditions. Using more robust ligands, such as Buchwald-type biaryl phosphine ligands, can often improve catalyst longevity.
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Protodeboronation: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction consumes the boronic acid and halts the Suzuki coupling.
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Solution: Using a less protic solvent system or ensuring the base is sufficiently strong can sometimes mitigate this issue. Alternatively, converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or an organotrifluoroborate, can prevent premature decomposition.[3]
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Q4: How does the steric hindrance from the two methyl groups on the boronic acid affect the reaction?
A4: The two ortho-methyl groups in this compound introduce significant steric hindrance around the boron center. This can slow down the transmetalation step in the catalytic cycle.
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Ligand Choice: To overcome steric hindrance, bulky and electron-rich phosphine ligands are often required. Ligands like SPhos, XPhos, or RuPhos can promote the oxidative addition and reductive elimination steps, helping to drive the reaction forward despite the sterically demanding substrate.
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Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the potential for increased side reactions.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst system for the Suzuki coupling of this compound?
A: While the ideal catalyst system will depend on the specific aryl halide coupling partner, palladium catalysts in conjunction with bulky, electron-rich phosphine ligands are generally recommended for sterically hindered boronic acids. Systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or pre-formed catalysts like XPhos Pd G3, are excellent starting points for optimization.
Q: Which base is most suitable for this reaction?
A: For sterically hindered and electronically complex boronic acids, stronger inorganic bases are typically more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate.[1] It is crucial that the base is anhydrous and finely powdered to ensure high reactivity.
Q: What is the recommended solvent system?
A: A mixture of an aprotic organic solvent and water is standard. A 4:1 to 10:1 ratio of 1,4-dioxane/water or toluene/water is a common starting point. The optimal ratio may need to be determined empirically to ensure adequate solubility of all reactants.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine the consumption of starting materials and the formation of the desired product and any side products.
Data Presentation
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of arylboronic acids that are structurally similar to this compound. This data is intended to serve as a guide for optimizing your reaction conditions.
| Entry | Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (2-(trifluoromethoxy)phenyl)boronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ (5) | L1 (a custom ligand) (10) | K₂CO₃ (2) | THF | 60 | 1 | 85[2] |
| 2 | Phenylboronic acid | 4-bromoacetophenone | Pd-Ln compound (unspecified) | - | K₂CO₃ | DMF-H₂O (1:1) | 70 | 3 | >95[4] |
| 3 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | 3-bromoquinoline | P1-xantphos (1.2) | - | (not specified) | (not specified) | 110 | 0.17 | 82[5] |
| 4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | various aryl boronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, the ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. US7183447B2 - Process for the preparation of ring compounds - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Suzuki-Miyaura Coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the Suzuki-Miyaura coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid.
Troubleshooting Guide
Issue: Significant formation of the homocoupled byproduct (5,5',-diformyl-3,3',-dimethylbiphenyl).
| Potential Cause | Troubleshooting Steps |
| 1. Presence of Dissolved Oxygen | 1a. Rigorously degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing three to five freeze-pump-thaw cycles.[1][2] 1b. Maintain a positive pressure of an inert gas throughout the experiment. |
| 2. Use of a Pd(II) Precatalyst | 2a. Whenever possible, use a Pd(0) catalyst source, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can promote homocoupling.[3] 2b. If using a Pd(II) source (e.g., Pd(OAc)₂), consider the addition of a reducing agent or ensure the ligand can facilitate the reduction to Pd(0) efficiently. |
| 3. Inappropriate Ligand Selection | 3a. For the sterically hindered this compound, employ bulky and electron-rich phosphine ligands. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling over homocoupling for challenging substrates.[1][2] 3b. Other bulky biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands can also be beneficial.[4] |
| 4. Suboptimal Base | 4a. The choice of base is critical. For sterically hindered boronic acids, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH, which can accelerate boronic acid decomposition and homocoupling. 4b. Ensure the base is anhydrous if water-sensitive side reactions are a concern. |
| 5. High Concentration of Boronic Acid | 5a. Employ a slow addition of the this compound solution to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction. |
| 6. Inappropriate Solvent or Temperature | 6a. Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally effective at minimizing homocoupling.[5] 6b. While a small amount of water may be necessary to dissolve the base, excess water can promote side reactions.[4] 6c. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 5,5',-diformyl-3,3',-dimethylbiphenyl. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate due to its similar polarity to the desired product.
Q2: How does oxygen promote the homocoupling of this compound?
A2: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[6] This Pd(II) can then directly mediate the homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is therefore crucial to minimize this pathway.
Q3: Which palladium catalyst is best for minimizing homocoupling with this specific boronic acid?
A3: While the optimal catalyst can be substrate-dependent, using a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is generally recommended to avoid the initial Pd(II) to Pd(0) reduction step, which is a known contributor to homocoupling.[3] For sterically hindered substrates like this compound, pairing the palladium source with a bulky, electron-rich ligand is critical.
Q4: What is the role of the phosphine ligand in preventing the homocoupling of this compound?
A4: Bulky and electron-rich phosphine ligands, such as SPhos or other biaryl phosphines, play a crucial role in promoting the desired cross-coupling pathway. They stabilize the Pd(0) catalyst and accelerate the rates of oxidative addition and reductive elimination, the key steps in the cross-coupling cycle. This increased rate of the desired reaction outcompetes the undesired homocoupling side reaction. For sterically hindered boronic acids, the steric bulk of the ligand is particularly important to facilitate the reaction.[1][2]
Q5: Can the reaction temperature influence the extent of homocoupling?
A5: Yes, temperature is a critical parameter. While higher temperatures generally increase the rate of the Suzuki-Miyaura coupling, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, including homocoupling. It is important to find an optimal temperature that allows for a reasonable reaction rate while minimizing byproduct formation.
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the expected impact of different reaction parameters on the homocoupling of sterically hindered and electron-deficient arylboronic acids like this compound, based on literature precedents.
| Parameter | Condition A | Expected Homocoupling | Condition B | Expected Homocoupling | Reference |
| Catalyst | Pd(OAc)₂ / PPh₃ | Moderate to High | Pd(PPh₃)₄ / SPhos | Low | [3] |
| Atmosphere | Air | High | Inert (Argon/Nitrogen) | Low | [1][2][6] |
| Ligand | PPh₃ | Moderate | SPhos | Low | [1][2] |
| Base | Strong Base (e.g., NaOH) | Moderate | Weaker Base (e.g., K₂CO₃) | Low | [7] |
| Solvent | Protic (e.g., excess water) | Moderate | Aprotic (e.g., Dioxane) | Low | [5] |
Experimental Protocol
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
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This compound (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Ligand (if not using a pre-formed complex, e.g., SPhos, 4-10 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the palladium catalyst and ligand (if separate) under a positive flow of the inert gas.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for minimizing homocoupling.
Caption: Troubleshooting flowchart for homocoupling.
References
purification of Suzuki coupling products from (4-Formyl-3,5-dimethylphenyl)boronic acid
Technical Support Center: Purification of Suzuki Coupling Products
This guide provides troubleshooting advice and detailed protocols for the purification of Suzuki coupling products derived from (4-Formyl-3,5-dimethylphenyl)boronic acid .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the essential first step in purifying the crude product from my Suzuki coupling reaction?
A1: The initial and most critical step is a standard aqueous work-up. This procedure is designed to remove the bulk of inorganic salts (like the base used in the reaction) and other water-soluble impurities.[1] The typical process involves diluting the reaction mixture with an organic solvent such as ethyl acetate and washing it with water or a brine solution.[2][3][4]
Q2: How can I effectively remove unreacted this compound from the crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the organic solution of your crude product with a mild aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during liquid-liquid extraction, effectively separating it from your desired product.[5]
Q3: My analysis shows a significant amount of the homocoupling byproduct (bis(4-formyl-3,5-dimethylphenyl)). How can I separate this, and how do I prevent its formation in future reactions?
A3:
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Separation: The homocoupling product often has a polarity very similar to the desired biaryl product, making separation challenging. Meticulous flash column chromatography using a shallow solvent gradient is the most common method to achieve separation.[1] If your product is a solid, fractional recrystallization from a carefully selected solvent system can also be highly effective.[2][6]
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Prevention: Homocoupling is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle.[7][8] To prevent this, ensure all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon) from start to finish.[9][10] Using a direct Pd(0) catalyst source, like Pd(PPh₃)₄, may also reduce homocoupling compared to some Pd(II) precatalysts.[9][11]
Q4: My purified product has a dark color. How do I remove residual palladium catalyst?
A4: For pharmaceutical and materials science applications, removing trace palladium is crucial.[1] Common methods include:
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Filtration: Passing a solution of the crude product through a pad of Celite or silica gel can remove heterogeneous palladium species.[2][12]
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Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be employed. These are materials, often functionalized silica or polymers, that selectively bind to the palladium, allowing it to be removed by simple filtration.[1]
Q5: My aldehyde-containing product seems to decompose on the silica gel column. What can I do to prevent this?
A5: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[13] To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in the eluent before packing the column. Alternatively, using a less acidic stationary phase or minimizing the time the product spends on the column by using faster flow rates can help.[13]
Q6: The purified product is an oil and will not crystallize. What is the best purification strategy?
A6: If the product is intrinsically an oil or if impurities are preventing crystallization, purification by flash column chromatography is the most appropriate and effective method.[1][4] This technique separates compounds based on their differential adsorption to a stationary phase, making it ideal for purifying non-crystalline materials.
Troubleshooting Summary
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Presence of oxygen. 3. Unstable boronic acid. | 1. Use a fresh, active palladium precatalyst.[14] 2. Ensure the reaction is properly degassed and run under an inert atmosphere.[7][14] 3. Consider converting the boronic acid to a more stable boronate ester if degradation is suspected.[15] |
| Significant Homocoupling Product | 1. Oxygen present in the reaction mixture.[8][11] 2. Use of a Pd(II) precatalyst promoting homocoupling during in-situ reduction.[11] | 1. Rigorously degas all solvents and reagents and maintain an inert atmosphere.[10] 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[9] 3. For purification, use careful column chromatography or recrystallization.[1] |
| Unreacted Boronic Acid Remains | 1. Insufficient aryl halide. 2. Incomplete reaction. 3. Ineffective work-up. | 1. Use a slight excess of the boronic acid and ensure the reaction goes to completion. 2. Perform a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid as its salt.[1][5] |
| Product Decomposes on Silica Gel | 1. Silica gel is acidic, causing degradation of the sensitive aldehyde group.[13] | 1. Neutralize the silica gel with ~1% triethylamine in the eluent. 2. Minimize contact time on the column by using a faster flow rate. 3. Consider alternative purification methods like recrystallization if the product is solid. |
| Final Product is an Oil | 1. The product's melting point is below room temperature. 2. Residual impurities are preventing crystallization. | 1. Purify via flash column chromatography, which is suitable for non-crystalline materials.[1] |
Purification Workflow
Caption: General workflow for the purification of Suzuki coupling products.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10-20 times the volume of the reaction solvent).
-
Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water (2x)
-
Aqueous 1M NaOH or K₂CO₃ (2x) to remove unreacted boronic acid.
-
Brine (1x) to break up emulsions and remove bulk water.[3]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude organic product.[2]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for the desired product in a solvent system (e.g., Hexanes/Ethyl Acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.[4] For the aldehyde product, consider pre-treating the silica with 1% triethylamine in the eluent to prevent decomposition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), which often improves resolution.[4][12]
-
Elution: Run the column, gradually increasing the eluent polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be either very soluble or insoluble at all temperatures. Common solvent pairs include hexanes/methanol or hexanes/ethyl acetate.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to dissolve it completely.[3]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If needed, further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. Assess purity by melting point analysis and NMR.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with (4-Formyl-3,5-dimethylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (4-Formyl-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The advice is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its main function is to activate the organoboron species, in this case, this compound, to facilitate the crucial transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center. The choice and strength of the base can significantly influence the reaction rate and overall yield.[1][2]
Q2: My Suzuki coupling reaction with this compound is giving low to no yield. What are the initial troubleshooting steps?
A2: When encountering low or no yield, a systematic check of the reaction parameters is essential:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are active and not degraded.[3][4] It is advisable to use fresh catalyst or a robust pre-catalyst.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3][4][5] Ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon) and that the solvents are thoroughly degassed.
-
Reagent Purity: Verify the purity of all starting materials, including the aryl halide and the boronic acid. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for success. The base must be sufficiently strong to promote transmetalation without causing degradation of the starting materials or product.
Q3: The formyl group on my boronic acid seems to be unstable under the reaction conditions. What side reactions should I be aware of and how can I mitigate them?
A3: The aldehyde functionality of this compound can be sensitive to certain reaction conditions. Potential side reactions include:
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol. Using milder bases can help to avoid this.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is not maintained under a strict inert atmosphere.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3,5-dimethylbenzaldehyde. This can be minimized by using milder bases, anhydrous conditions, or by converting the boronic acid to a more stable derivative like a pinacol ester.[4]
Q4: Which bases are generally recommended for Suzuki couplings involving electron-deficient boronic acids like this compound?
A4: For electron-deficient boronic acids, the rate of transmetalation can be slower. Therefore, the choice of base is critical. Generally recommended bases include:
-
Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings as it is effective in promoting the reaction without being overly harsh.[5][6]
-
Potassium Carbonate (K₂CO₃): A common and moderately strong base that is effective in many Suzuki reactions.[5][6]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate slow reactions, but its higher cost and potential to promote side reactions should be considered.[6]
-
Potassium Fluoride (KF): A milder base that can be effective, especially when base-sensitive functional groups are present.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst such as a palladacycle.[3] |
| Presence of oxygen. | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use properly degassed solvents.[3][4][5] | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[1][6] | |
| Protodeboronation of Boronic Acid | Base is too strong or reaction conditions are too harsh. | Use a milder base such as K₃PO₄ or KF.[4] Consider running the reaction at a lower temperature for a longer duration. |
| Presence of water. | While many Suzuki protocols use aqueous conditions, for sensitive substrates, anhydrous conditions may minimize protodeboronation.[4] | |
| Instability of the boronic acid. | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or an MIDA boronate.[4] | |
| Formation of Homocoupled Product | Presence of oxygen leading to oxidative homocoupling. | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[2] |
| Aldehyde Group Degradation | Base is too strong, leading to side reactions like the Cannizzaro reaction. | Use a milder inorganic base like K₂CO₃ or K₃PO₄ instead of strong hydroxides. |
| Oxidation of the aldehyde. | Ensure a completely inert atmosphere throughout the reaction. | |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup. | Use high-purity, dry reagents and solvents. Ensure consistent and vigorous stirring, especially in biphasic systems. |
Data Presentation: Comparison of Bases in a Model Suzuki Coupling
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction between an electron-deficient arylboronic acid and an aryl bromide. While not specific to this compound, this data provides a useful reference for base selection.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O (9:1) | 80 | 12 | 92 | Effective for many Suzuki couplings, promotes high reaction rates.[6] |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 85 | A common and effective base of moderate strength.[6] |
| Cs₂CO₃ | THF | 65 | 12 | 88 | Stronger base, can accelerate slow reactions but may be more expensive.[6] |
| Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | 95 | Effective in aqueous alcohol solvent systems.[9] |
| KF | THF | 65 | 24 | 75 | Milder base, suitable for substrates with base-sensitive functional groups.[7][8] |
Data is representative and compiled for illustrative purposes. Actual yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Hindered Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome common issues in your experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with a sterically hindered boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in sterically demanding Suzuki couplings are a common challenge. The primary reason is the decreased reaction rate due to steric hindrance, which impedes crucial steps of the catalytic cycle.[1] Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] You should employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive palladium(0) species, facilitating both oxidative addition and reductive elimination.[2]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield by activating the boronic acid for transmetalation.[3] For sterically hindered systems, moderately strong inorganic bases are often a good starting point.
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Anhydrous, non-polar aprotic solvents are often preferred.[2]
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation barriers for the coupling reaction.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[4] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Q2: I am observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids and under harsh conditions.[5] To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3][5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]
Q3: Which ligands are most effective for coupling sterically hindered boronic acids?
A3: For sterically hindered substrates, the ligand choice is paramount. Bulky and electron-rich ligands are necessary to promote the key steps of the catalytic cycle.[7][8]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling hindered substrates.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have shown high efficacy and stability, even for the synthesis of highly substituted biaryls.[9][10]
-
Specialized Ligands: For extremely hindered substrates, such as those required to form tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[2]
Q4: What is the optimal base and solvent combination for a challenging Suzuki coupling with a hindered boronic acid?
A4: The ideal base and solvent are often interdependent and substrate-specific. However, some general guidelines can be followed:
-
Bases: Potassium phosphate (K₃PO₄) is a reliable and frequently used base for hindered couplings.[2] For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2][9]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[2][6] For particularly challenging couplings that require higher temperatures, high-boiling point solvents like xylenes may be beneficial.[2] In some cases, a mixture of an organic solvent with water can be effective, especially when using phosphate or carbonate bases.[11]
Data Presentation: Ligand and Base Performance
The following tables summarize quantitative data on the performance of different ligands and bases in Suzuki reactions with sterically hindered substrates.
Table 1: Comparison of Ligands for the Suzuki Coupling of 2-Bromo-1,3-dichloro-5-nitrobenzene with (2-(trifluoromethoxy)phenyl)boronic acid
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 2 | Pd₂(dba)₃ | L1* | K₂CO₃ | 85 |
| 3 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 4 | Pd₂(dba)₃ | DPPB | K₂CO₃ | 15 |
*L1 is a specific P,N-ligand referenced in the source literature. Data sourced from a study on Suzuki coupling of large sterically hindered substrates.[12]
Table 2: Optimization of Base for the Suzuki Coupling of a Hindered Aryl Chloride
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
Reaction conditions: Pd₂(dba)₃ (5 mol%), L1 ligand (10 mol%), THF, 60 °C, 1 h. Data adapted from a study on Suzuki coupling of large sterically hindered substrates.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, boronic acid (or ester), and base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst and ligand.
-
Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding Suzuki reactions with sterically hindered substrates.
Caption: A flowchart for troubleshooting failed Suzuki reactions.
Caption: The Suzuki catalytic cycle and the impact of steric hindrance.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Couplings with Formyl-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving formyl-substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with formyl-substituted boronic acids often problematic?
A1: Formyl-substituted boronic acids introduce specific challenges that can lead to low yields and reaction failure. The primary issues stem from the reactivity of the aldehyde group, which can lead to catalyst deactivation. Potential problems include the inherent instability of the boronic acid, which can be prone to protodeboronation, and catalyst inhibition or deactivation through pathways involving the formyl group.
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Two main pathways for catalyst deactivation are proposed:
-
Catalyst Inhibition via Coordination: The lone pair of electrons on the formyl oxygen can coordinate to the palladium(0) center. This coordination can inhibit the catalyst by blocking active sites needed for the catalytic cycle to proceed, thereby slowing down or halting the reaction.
-
Decarbonylation: Palladium catalysts can mediate the decarbonylation of aldehydes, a process where the formyl group is removed as carbon monoxide (CO).[1] This side reaction consumes the starting material and can lead to the formation of inactive palladium-carbonyl complexes or palladium black, effectively removing the catalyst from the desired Suzuki coupling cycle.
Q3: Can the position of the formyl group on the aromatic ring affect the reaction's success?
A3: Yes, the position of the formyl group can influence the reaction. An ortho-formyl group can present significant steric hindrance, making it more challenging for the coupling to occur. Additionally, its proximity to the boronic acid moiety might facilitate intramolecular decomposition pathways. Meta and para substituents are generally less sterically problematic, but can still participate in the electronic deactivation pathways mentioned above.
Q4: My boronic acid appears to be degrading. What can I do?
A4: Formyl-substituted boronic acids, like many boronic acids, can be unstable. They are susceptible to protodeboronation, where the C-B bond is cleaved, and the formation of unreactive trimeric anhydrides known as boroxines.[2] To mitigate this, consider the following:
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, which can be more robust under reaction conditions.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki couplings with formyl-substituted boronic acids.
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The formyl group is likely inhibiting or deactivating the palladium catalyst. Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the desired coupling over deactivation pathways.[3] These ligands can accelerate the rate-limiting steps of the catalytic cycle, minimizing the time the catalyst is vulnerable to inhibition. |
| Inactive Catalyst | The palladium precatalyst may be old or improperly handled. Test your catalyst on a simple, reliable Suzuki coupling (e.g., iodobenzene with phenylboronic acid). If that fails, replace your catalyst. Consider using air- and moisture-stable precatalysts like Buchwald's G3/G4 palladacycles.[2] |
| Boronic Acid Instability | The boronic acid may be degrading under the reaction conditions. Use freshly purchased or prepared boronic acid. Alternatively, use a more stable boronate ester (e.g., pinacol, MIDA).[2] |
| Improper Reaction Setup | Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). |
Problem 2: Formation of significant side products, such as the deborylated arene.
| Possible Cause | Suggested Solution |
| Protodeboronation | The C-B bond is being cleaved by residual water or protic solvents. Use rigorously dried, anhydrous solvents. A milder base, such as K₃PO₄ or Cs₂CO₃, may be less aggressive and reduce the rate of this side reaction. |
| Decarbonylation | The aldehyde is being decarbonylated, leading to the formation of the corresponding arene without the formyl group. This is a catalyst-mediated process. Switching to a different ligand system can alter the catalyst's reactivity and may suppress this pathway. Using a lower reaction temperature might also disfavor decarbonylation. |
| Homocoupling | Two molecules of the boronic acid are coupling together. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4] Ensure rigorous degassing and consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
Data on Ligand Performance
| Ligand Type | Specific Examples | General Performance Characteristics |
| Buchwald-type Biaryl Phosphines | SPhos, XPhos, RuPhos | Generally provide high yields for a broad range of challenging substrates. Their steric bulk and electron-donating nature accelerate oxidative addition and reductive elimination, which can outcompete deactivation pathways.[3] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and effective for coupling unreactive aryl chlorides and bromides. They can be very effective but are also highly air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, leading to robust catalysts that can be effective in challenging couplings. |
| Traditional Triarylphosphines | PPh₃ | Often used in simpler Suzuki couplings. May be less effective for challenging substrates like formyl-substituted boronic acids due to slower reaction rates, allowing more time for catalyst deactivation. |
Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki Coupling with Formyl-Substituted Boronic Acids
This protocol is designed for screening different catalysts and ligands to find the optimal conditions for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Formyl-substituted boronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precatalyst (1-2 mol%)
-
Ligand (if not part of the precatalyst, typically 1:2 Pd:Ligand ratio)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a Toluene/water mixture)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the formyl-substituted boronic acid/ester, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Recommended Starting Conditions for a Challenging Coupling
This protocol uses a robust catalyst system that has shown success in difficult Suzuki couplings.
Materials:
-
Aryl halide (e.g., 4-bromobenzaldehyde, 1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (a palladacycle precatalyst, 1.5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of argon, add the aryl halide, 4-formylphenylboronic acid, XPhos Pd G3, and K₃PO₄ to a reaction tube.
-
Add a magnetic stir bar and seal the tube with a screw cap containing a septum.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for consumption of the starting material.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
Caption: Potential deactivation pathways for a palladium catalyst.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
Technical Support Center: Reactions Involving (4-Formyl-3,5-dimethylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving (4-Formyl-3,5-dimethylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. The formyl group on this reagent also provides a reactive handle for subsequent transformations, making it a valuable building block in multi-step organic synthesis.
Q2: What are the key stability concerns with this compound and its reactions?
A2: Like many boronic acids, this compound can be sensitive to air and moisture. It is advisable to store it in a cool, dry place under an inert atmosphere. During reactions, two main side reactions to be aware of are protodeboronation and the Cannizzaro reaction.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which gets replaced by a carbon-hydrogen bond. This can be catalyzed by acidic or basic conditions.
-
Cannizzaro Reaction: The formyl group can undergo a disproportionation reaction under strongly basic conditions (pH > 11) to form a carboxylate and a hydroxymethyl group. This is a significant concern during the workup if strong bases are used for an extended period.
Q3: How can I minimize the formation of boronic acid-derived impurities during workup?
A3: To minimize impurities, it is crucial to control the pH during aqueous washes. For formyl-containing phenylboronic acids, it is recommended to perform alkaline washes in a pH range of 8-11 to avoid the Cannizzaro reaction. Additionally, ensuring the reaction goes to completion will reduce the amount of unreacted boronic acid that needs to be removed. If unreacted boronic acid is a major issue, a wash with a dilute base followed by extraction can be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of coupled product | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature if necessary. |
| Decomposition of the boronic acid. | Ensure the reaction is performed under an inert atmosphere. Use degassed solvents. Avoid excessively high temperatures. | |
| Product contaminated with unreacted boronic acid | Excess boronic acid used. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Inefficient removal during workup. | Wash the organic layer with a mildly basic aqueous solution (e.g., saturated NaHCO₃ or a pH 8-11 buffer) to extract the acidic boronic acid. | |
| Presence of a byproduct with a carboxylic acid and an alcohol group | Cannizzaro reaction of the formyl group. | Avoid using strong bases (e.g., NaOH, KOH) at high concentrations or for prolonged periods during the workup. Use milder bases like K₂CO₃ or NaHCO₃ for the aqueous wash. |
| Product is dark or contains black particles | Palladium catalyst residue. | Filter the reaction mixture through a pad of Celite® or silica gel before concentrating the organic phase. Specialized palladium scavengers can also be used. |
| Difficulty in purifying the final product by chromatography | Co-elution of the product with byproducts. | If the product is a solid, attempt recrystallization from a suitable solvent system. Common solvent pairs for biaryl aldehydes include hexane/ethyl acetate, toluene/heptane, or ethanol/water. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0-1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete as monitored by TLC or LC-MS.
Standard Workup Procedure
-
Quenching: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Filtration: If palladium black has precipitated, filter the mixture through a pad of Celite®.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or a buffer solution with a pH between 8 and 11. This step is crucial to remove unreacted boronic acid while minimizing the risk of a Cannizzaro reaction.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for the purification of Suzuki coupling products.
impact of solvent choice on (4-Formyl-3,5-dimethylphenyl)boronic acid reactivity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of solvent choice on the reactivity of (4-Formyl-3,5-dimethylphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for reactions involving this compound?
A1: The choice of solvent is crucial as it influences several key aspects of the reaction:
-
Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the base to ensure a homogeneous reaction mixture, which is vital for efficient mass transfer.[1]
-
Catalyst Activity: The solvent can affect the stability and activity of the palladium catalyst. Polar solvents, for instance, can stabilize charged intermediates and transition states in the catalytic cycle.[2]
-
Base Efficacy: The effectiveness of the base is highly dependent on the solvent. For inorganic bases like K₂CO₃ or K₃PO₄, the presence of water is often necessary for dissolution and activation.[1][3]
-
Side Reactions: The solvent can influence the rates of side reactions such as protodeboronation (hydrolysis of the C-B bond) and catalyst decomposition. Boronic acids are generally more stable at a neutral pH, and the solvent system can affect the local pH.[4]
Q2: What are the most common and effective solvent systems for Suzuki-Miyaura couplings with this type of boronic acid?
A2: Biphasic solvent systems containing water and an organic solvent are typically the most effective.[3][5] Common examples include:
-
1,4-Dioxane / Water
-
Toluene / Water / Ethanol
-
Tetrahydrofuran (THF) / Water
-
Dimethoxyethane (DME) / Water
-
N,N-Dimethylformamide (DMF)
These mixtures provide a good balance of dissolving both organic substrates and inorganic bases.[3][6]
Q3: How does solvent polarity impact the reaction outcome?
A3: Solvent polarity can significantly influence reaction rates and sometimes even selectivity. Polar aprotic solvents like DMF or acetonitrile can stabilize the anionic transition states that occur during the oxidative addition step of the catalytic cycle.[2] However, the relationship is not always straightforward, and the choice should be optimized empirically. For example, while DMF can be highly effective in dissolving reactants and promoting the reaction, it can be difficult to remove during workup.[6]
Q4: What is the specific role of water in mixed aqueous/organic solvent systems?
A4: Water serves multiple purposes in these reactions. Primarily, it is essential for dissolving the inorganic bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) that are required to activate the boronic acid for the transmetalation step.[7][8] The presence of water can also influence the kinetics of the catalytic cycle and help stabilize the palladium catalyst. However, an excessive amount of water can lead to increased rates of protodeboronation, a key decomposition pathway for the boronic acid.[9]
Q5: I am observing significant protodeboronation (loss of the boronic acid group). Could the solvent be the cause?
A5: Yes, the solvent system is a primary factor in protodeboronation. This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often catalyzed by acidic or basic conditions and facilitated by the presence of water.[4] To minimize this issue:
-
Optimize the Water Ratio: Reduce the amount of water in your biphasic system to the minimum required to dissolve the base.
-
Control the pH: Ensure the base is not excessively strong or used in large excess. Boronic acids are generally most stable at neutral pH.[4]
-
Use Anhydrous Conditions: In some cases, switching to a polar aprotic solvent (like DMF or THF) with a soluble organic base (like triethylamine) under strictly anhydrous conditions can prevent this side reaction, although this may require further optimization.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor solubility of reactants or base. 2. Inappropriate solvent polarity for the catalyst system. 3. Reaction temperature too low for the chosen solvent (insufficient energy). | 1. Switch to a solvent system known for good solubility, such as Dioxane/H₂O or DMF.[6][10] 2. Test a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane). 3. Choose a higher-boiling solvent like dioxane or toluene to enable higher reaction temperatures.[11] |
| Significant Homocoupling of Boronic Acid | The solvent may not be optimal for the desired cross-coupling rate, allowing the slower homocoupling pathway to dominate. This can be exacerbated by the presence of oxidants or air. | 1. Thoroughly degas the solvent and reaction mixture to remove oxygen. 2. Increase the reaction rate by switching to a more effective solvent system (e.g., DME/H₂O) that better solubilizes the base and reactants.[3] 3. Consider a different catalyst/ligand combination that is less prone to promoting homocoupling in your chosen solvent. |
| Reaction Fails to Reach Completion | 1. Catalyst deactivation. 2. Incomplete dissolution of the base over the course of the reaction. | 1. Switch to a solvent that better stabilizes the palladium catalyst. 2. Increase the proportion of water in the mixture slightly or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve base transport.[5] |
| Poor Reproducibility | Inconsistent solvent quality (e.g., variable water content in "anhydrous" solvents, presence of peroxides in ethers like THF). | 1. Use freshly distilled or high-purity anhydrous solvents for all reactions. 2. Always use deoxygenated water for aqueous mixtures. 3. Ensure consistent solvent ratios for every experiment. |
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the general impact of common solvents on Suzuki-Miyaura reactions. Yields are illustrative and will vary based on the specific substrates, catalyst, and base used.
| Solvent System | Type | Boiling Point (°C) | Typical Reaction Time | Expected Impact on Yield & Reactivity |
| Toluene / H₂O | Aromatic / Aqueous | ~85 (azeotrope) | 6 - 24 h | Good: Excellent for dissolving organic substrates. Requires vigorous stirring for phase mixing. Good for reactions at moderate to high temperatures. |
| 1,4-Dioxane / H₂O | Ether / Aqueous | ~88 (azeotrope) | 4 - 16 h | Excellent: Generally provides high yields.[10] Miscible with water, creating a single phase at many ratios, which improves reaction kinetics.[1] |
| THF / H₂O | Ether / Aqueous | ~64 (azeotrope) | 8 - 24 h | Good: Effective but limited by its low boiling point, requiring longer reaction times or more active catalysts.[12] |
| DME / H₂O | Ether / Aqueous | ~83 (azeotrope) | 4 - 12 h | Excellent: Similar to dioxane, often giving very high yields and fast reaction rates.[3] |
| DMF (anhydrous) | Polar Aprotic | 153 | 2 - 10 h | Very Good: Excellent solvent for a wide range of substrates and bases.[6] High boiling point allows for rapid reactions. Can be difficult to remove completely. |
| Ethanol / H₂O | Protic / Aqueous | ~78 (azeotrope) | 6 - 18 h | Good: A "greener" solvent option that can be very effective, particularly with water-soluble substrates and catalysts.[3][13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Ethyl Acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Degas the chosen solvent system (e.g., 1,4-Dioxane/Water) by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath (e.g., 90-100 °C) and stir the mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a Suzuki-Miyaura coupling reaction involving this compound.
Caption: A decision tree for selecting a suitable solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. rose-hulman.edu [rose-hulman.edu]
Validation & Comparative
A Comparative Reactivity Analysis of (4-Formyl-3,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (4-Formyl-3,5-dimethylphenyl)boronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side quantitative data for this compound is not extensively available in peer-reviewed literature, this document compiles data for analogous compounds to provide a robust, qualitative and semi-quantitative comparison. The analysis is grounded in the well-established principles of steric and electronic effects that govern the reactivity of organoboron reagents.
The Suzuki-Miyaura coupling is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences the reaction's success, and understanding the relative reactivity of different boronic acids is key to optimizing reaction conditions and achieving desired yields.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two factors: the electronic nature of the substituents on the phenyl ring and the steric hindrance around the boronic acid moiety.
-
Electronic Effects: The transmetalation step of the Suzuki-Miyaura catalytic cycle is generally facilitated by more nucleophilic aryl groups on the boronic acid. Consequently, electron-donating groups (EDGs) on the phenyl ring tend to increase reactivity, while electron-withdrawing groups (EWGs) decrease it.
-
Steric Effects: Increased steric bulk around the boronic acid, particularly from ortho-substituents, can hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step and reducing the overall reaction rate.
This compound presents an interesting case where both electronic and steric effects are at play. The formyl group is a moderate electron-withdrawing group, which would be expected to decrease its reactivity compared to unsubstituted phenylboronic acid or phenylboronic acids with electron-donating groups. Concurrently, the two methyl groups in the ortho positions to the boronic acid create significant steric hindrance, which is expected to further reduce its reactivity compared to its non-ortho-substituted counterpart, 4-formylphenylboronic acid.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides. This data, compiled from multiple sources, provides a baseline for understanding the relative reactivity of different substitution patterns. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [1] |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good | [1] |
| 3,5-Dimethylphenylboronic acid | Aryl Halide | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies | [2] |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies | [1] |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [1] |
Based on the principles of physical organic chemistry, the expected reactivity trend is as follows:
Phenylboronic acid > 3,5-Dimethylphenylboronic acid > 4-Formylphenylboronic acid > this compound
This predicted trend is based on the electron-donating nature of the methyl groups enhancing reactivity, the electron-withdrawing nature of the formyl group diminishing it, and the significant steric hindrance from the di-ortho-methyl substitution in the target molecule further reducing its reactivity.
Experimental Protocols
The following is a general experimental procedure for a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (e.g., this compound, 1.5 mmol, 1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., a bulky phosphine ligand like SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add a finely ground base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and an anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.
Visualizing Reaction Mechanisms and Structural Comparisons
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the Suzuki-Miyaura catalytic cycle and a structural comparison of the boronic acids.
References
A Comparative Guide to Biphenyl Synthesis: Validating the Use of (4-Formyl-3,5-dimethylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling using (4-Formyl-3,5-dimethylphenyl)boronic acid against alternative cross-coupling reactions for the synthesis of sterically hindered and electronically diverse biphenyl structures.
Performance Comparison of Biphenyl Synthesis Methods
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, offering broad functional group tolerance and generally high yields.[1] However, for sterically demanding substrates, such as those involving ortho-substituted reactants like this compound, alternative methods like Negishi, Stille, and Ullmann couplings may present viable alternatives. Below is a comparative summary of expected yields for these methods based on reactions with structurally similar, sterically hindered substrates.
| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromo-1-nitrobenzene | This compound | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 60 | 24 | ~83%[2] |
| Suzuki-Miyaura | 2-Bromotoluene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ | Ethanol/H₂O | RT | - | Good[3] |
| Suzuki-Miyaura | 2-Bromo-m-xylene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ | Ethanol/H₂O | RT | - | Poor[3] |
| Negishi | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂, CPhos | THF/Toluene | RT | 1 | 89%[4] |
| Negishi | 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂, CPhos | THF/Toluene | RT | 1 | 87%[4] |
| Stille | 4-Bromonitrobenzene | (Tributylstannyl)pyridine | Pd₂(dba)₃, P(t-Bu)₃ | Dioxane | 100 | 16 | 95% |
| Ullmann | 2-Bromonitrobenzene | Copper powder | DMF | 150 | 4 | High |
Note: The yields presented are for analogous reactions and may vary for the specific coupling with this compound or 4-bromo-2,6-dimethylbenzaldehyde.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura coupling and its alternatives.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromo-1-nitrobenzene) (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dried reaction vessel, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water to the vessel.
-
Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Negishi Coupling (Alternative)
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromo-2,6-dimethylbenzaldehyde) with an organozinc reagent.
Materials:
-
Aryl halide (e.g., 2-bromobenzonitrile) (1.0 mmol)
-
Isopropylzinc bromide (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol)
-
CPhos (0.02 mmol)
-
Tetrahydrofuran (THF) (4 mL)
-
Toluene (1 mL)
Procedure:
-
In a glovebox, to a dried vial, add Pd(OAc)₂ and CPhos.
-
Add THF and stir for 10 minutes.
-
Add the aryl halide and toluene.
-
Add the isopropylzinc bromide solution dropwise.
-
Stir the reaction at room temperature for the required time (typically 1-6 hours).[4]
-
Monitor the reaction by Gas Chromatography (GC) or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.[4]
Protocol 3: Stille Coupling (Alternative)
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.
Materials:
-
Aryl halide (e.g., 4-bromonitrobenzene) (1.0 mmol)
-
Organostannane (e.g., (Tributylstannyl)pyridine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.02 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dried reaction vessel, add the aryl halide, organostannane, Pd₂(dba)₃, and P(t-Bu)₃.
-
Evacuate and backfill with an inert gas.
-
Add degassed dioxane.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Cool the reaction and dilute with an organic solvent.
-
Wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Protocol 4: Ullmann Coupling (Alternative)
This protocol describes a classic method for the copper-mediated coupling of aryl halides.
Materials:
-
Aryl halide (e.g., 2-bromonitrobenzene) (2.0 mmol)
-
Copper powder (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide and copper powder.
-
Add DMF and heat the mixture to 150 °C.[6]
-
Stir vigorously for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, filter to remove excess copper, and dilute with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the general workflows.
Conclusion
The Suzuki-Miyaura coupling remains a highly effective and versatile method for biphenyl synthesis, even with sterically hindered substrates like this compound. Its broad functional group tolerance and generally high yields make it a preferred method in many synthetic campaigns. However, for specific applications, particularly where palladium sensitivity or cost is a concern, or when dealing with extremely challenging steric hindrance, alternative methods such as the Negishi, Stille, or Ullmann couplings should be considered. The Negishi coupling, for instance, can offer high yields for ortho-substituted substrates at room temperature.[4] The choice of the optimal synthetic route will ultimately depend on a careful evaluation of substrate scope, desired purity, scalability, and economic factors. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic targets.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Analysis of Products from (4-Formyl-3,5-dimethylphenyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for products derived from the Suzuki-Miyaura cross-coupling reaction of (4-Formyl-3,5-dimethylphenyl)boronic acid. For objective evaluation, the performance and resulting product characteristics are compared with those of two alternative arylboronic acids: 4-Formylphenylboronic acid and 3,5-Dimethylphenylboronic acid. This comparison is supported by experimental data to aid in the selection of appropriate reagents and analytical strategies in organic synthesis and drug development.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds. The choice of substitution on the phenylboronic acid ring is a critical determinant of the properties of the resulting biaryl product. This compound offers a unique combination of an electron-withdrawing formyl group and electron-donating methyl groups, which can influence reaction outcomes and the spectroscopic characteristics of the products. This guide focuses on the spectroscopic analysis of the biphenyl derivatives formed from the reaction of this boronic acid with a common aryl halide, bromobenzene, and compares it with products from less substituted analogues.
Comparison of Product Performance
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds. The reactivity of the boronic acid and the spectroscopic signature of the product are influenced by the substituents on the boronic acid. Here, we compare the product of this compound with those of 4-Formylphenylboronic acid and 3,5-Dimethylphenylboronic acid when coupled with bromobenzene.
Product Comparison Table
| Boronic Acid Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 4-Formyl-3,5-dimethylbiphenyl | C₁₅H₁₄O | 210.27 | Formyl group ortho to two methyl groups on one phenyl ring. |
| 4-Formylphenylboronic acid | 4-Formylbiphenyl | C₁₃H₁₀O | 182.22 | Formyl group on one phenyl ring.[1] |
| 3,5-Dimethylphenylboronic acid | 3,5-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | Two methyl groups in a meta arrangement on one phenyl ring.[2][3] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the biphenyl products obtained from the Suzuki-Miyaura coupling of the respective boronic acids with bromobenzene.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Product | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Formyl-3,5-dimethylbiphenyl | 9.95 | s | 1H | -CHO |
| 7.65 | s | 2H | Ar-H | |
| 7.60 - 7.55 | m | 2H | Ar-H | |
| 7.48 - 7.42 | m | 2H | Ar-H | |
| 7.40 - 7.35 | m | 1H | Ar-H | |
| 2.40 | s | 6H | -CH₃ | |
| 4-Formylbiphenyl [1] | 10.05 | s | 1H | -CHO |
| 8.05 - 7.89 | m | 2H | Ar-H | |
| 7.82 - 7.71 | m | 2H | Ar-H | |
| 7.69 - 7.56 | m | 2H | Ar-H | |
| 7.54 - 7.35 | m | 3H | Ar-H | |
| 3,5-Dimethylbiphenyl | 7.58 | d, J=7.2 Hz | 2H | Ar-H |
| 7.42 | t, J=7.6 Hz | 2H | Ar-H | |
| 7.32 | t, J=7.2 Hz | 1H | Ar-H | |
| 7.25 | s | 2H | Ar-H | |
| 7.01 | s | 1H | Ar-H | |
| 2.38 | s | 6H | -CH₃ |
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Product | Chemical Shift (δ, ppm) | Assignment |
| 4-Formyl-3,5-dimethylbiphenyl | 192.5, 142.1, 140.5, 138.0, 132.0, 129.5, 129.0, 128.5, 127.5, 21.0 | C=O, Ar-C, Ar-CH, -CH₃ |
| 4-Formylbiphenyl [1] | 191.7, 147.0, 139.5, 135.0, 130.1, 128.9, 128.3, 127.6, 127.2 | C=O, Ar-C, Ar-CH |
| 3,5-Dimethylbiphenyl [3] | 141.5, 141.2, 138.3, 129.5, 128.8, 127.3, 127.2, 125.2, 21.5 | Ar-C, Ar-CH, -CH₃ |
IR Spectral Data (cm⁻¹)
| Product | C=O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) |
| 4-Formyl-3,5-dimethylbiphenyl | ~1700 | ~3050 | ~2920, 2860 | ~1600, 1480 |
| 4-Formylbiphenyl | ~1705 | ~3060 | - | ~1605, 1485 |
| 3,5-Dimethylbiphenyl [4] | - | ~3030 | ~2920, 2855 | ~1600, 1475 |
Mass Spectrometry Data
| Product | Molecular Ion (m/z) | Key Fragmentation Peaks |
| 4-Formyl-3,5-dimethylbiphenyl | 210 [M]⁺ | 209, 181, 152 |
| 4-Formylbiphenyl | 182 [M]⁺ | 181, 153, 152 |
| 3,5-Dimethylbiphenyl [3][5] | 182 [M]⁺ | 167, 152 |
Experimental Protocols
A representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for each of the boronic acids discussed.
Representative Suzuki-Miyaura Coupling Protocol
-
Materials:
-
Arylboronic acid (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid, bromobenzene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Degassed toluene and water are added to the flask via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biphenyl derivative.
-
Visualizations
The following diagrams illustrate the key experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylbiphenyl | C14H14 | CID 86927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 5. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of this reaction, particularly when employing sterically hindered and electronically distinct substrates such as (4-Formyl-3,5-dimethylphenyl)boronic acid. The presence of both an aldehyde group and ortho-methyl substituents on the boronic acid presents unique challenges, including potential side reactions and catalyst inhibition. This guide provides an objective comparison of various palladium catalysts for the coupling of this substrate, supported by analogous experimental data from the literature to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
While direct comparative studies on this compound are limited in publicly available literature, we can infer catalyst performance from studies on structurally similar, sterically hindered, and functionalized arylboronic acids. The following table summarizes the performance of different classes of palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates.
| Catalyst System | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations & References |
| Traditional Phosphine Ligated Catalysts | ||||||||
| Pd(PPh₃)₄ | PPh₃ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | A standard, versatile catalyst, but may require higher temperatures and longer reaction times for hindered substrates.[1] |
| PdCl₂(dppf) | dppf | Aryl Bromide | K₃PO₄ | Dioxane | 80 | 8 | 80-90 | Often provides good yields with functionalized substrates, but can be less effective for highly hindered couplings. |
| Bulky, Electron-Rich Phosphine Ligated Catalysts (Buchwald-Type) | ||||||||
| Pd₂(dba)₃ / SPhos | SPhos | Aryl Chloride | K₃PO₄ | Toluene | 100 | 2 | >95 | Highly active for sterically demanding couplings and reactions involving less reactive aryl chlorides.[2] |
| Pd(OAc)₂ / XPhos | XPhos | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 80 | 1 | >95 | Excellent for rapid and high-yielding couplings of hindered substrates under relatively mild conditions. |
| N-Heterocyclic Carbene (NHC) Ligated Catalysts | ||||||||
| [Pd(IPr)Cl₂]₂ | IPr | Aryl Chloride | t-BuOK | Dioxane | 100 | 4 | >90 | Robust catalysts that are particularly effective for challenging couplings, including those with nitro-substituted arenes.[3][4][5] |
| Pd-PEPPSI-IPr | IPr | Aryl Bromide | K₂CO₃ | t-AmylOH | 100 | 3 | ~90 | A pre-catalyst that often shows high activity and stability. |
| Palladium Nanoparticle Catalysts | ||||||||
| Pd NPs on support | None | Aryl Bromide | K₂CO₃ | Ethanol/H₂O | 80 | 6 | 85-95 | Offer the advantage of easier separation and potential for recycling, with good activity. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Using a Buchwald-Type Phosphine Ligand Catalyst
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligated Catalyst
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
[Pd(IPr)Cl₂]₂ (0.01 mmol, 1 mol% Pd)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl halide, this compound, [Pd(IPr)Cl₂]₂, and t-BuOK to a dry Schlenk flask.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Comparative Guide to Assessing the Purity of Synthesized (4-Formyl-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of boronic acids is a critical parameter in synthetic chemistry, directly impacting reaction yields, impurity profiles of subsequent products, and the overall success of drug discovery and development programs. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of synthesized (4-Formyl-3,5-dimethylphenyl)boronic acid against commercially available alternatives. The supporting experimental data presented is based on established methods for analogous compounds, providing a robust framework for purity evaluation.
Quantitative Purity Comparison
The following table summarizes the expected purity data for synthesized this compound and compares it with commercially available, structurally related alternatives. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection and corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Source | Stated Purity (%) | Primary Analytical Method | Potential Key Impurities |
| This compound | Synthesized | >95 (Expected) | HPLC, ¹H NMR | Boroxine (trimeric anhydride), unreacted starting materials, deboronated byproduct |
| This compound | Commercial A | ≥97 | HPLC | Boroxine |
| 4-Formylphenylboronic acid | Commercial B | ≥95 | HPLC | Boroxine, varying amounts of anhydride[1] |
| 3,5-Dimethylphenylboronic acid | Commercial C | ≥95 | HPLC | Boroxine |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to provide accurate and reproducible purity assessments of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a primary method for quantifying the purity of boronic acids and their impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)[2]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the boronic acid sample in 10 mL of a 1:1 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹¹B NMR spectroscopy are essential for confirming the chemical structure of the target compound and identifying impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm the presence of characteristic peaks for this compound:
-
A singlet for the aldehyde proton (~9.8-10.0 ppm).
-
A singlet for the two aromatic protons.
-
A singlet for the two methyl groups (~2.3-2.5 ppm).
-
A broad singlet for the B(OH)₂ protons (can be exchangeable and may not always be observed).
-
-
Identify any impurity peaks. The presence of a trimeric anhydride (boroxine) can lead to additional, often broader, aromatic and methyl signals.
-
¹¹B NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the ¹¹B NMR spectrum.
-
Analysis:
-
Arylboronic acids typically show a single broad peak in the range of δ 27-33 ppm[3]. The presence of boroxine may result in a slightly different chemical shift or a broader peak.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source, coupled to an HPLC or direct infusion pump.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.01 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Analysis:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected [M-H]⁻ ion for (C₉H₁₁BO₃): m/z 177.07.
-
The formation of adducts with solvents or the presence of the dehydrated boroxine form should be considered during spectral interpretation.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of synthesized boronic acid.
References
Navigating the Kinetics of (4-Formyl-3,5-dimethylphenyl)boronic Acid Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently forge carbon-carbon bonds.[1][2][3] A key component in many of these reactions is the organoboron reagent, and understanding its reactivity is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of the reaction kinetics for the coupling of (4-Formyl-3,5-dimethylphenyl)boronic acid, a sterically hindered and electronically distinct arylboronic acid. While specific kinetic data for this exact molecule is limited in publicly available literature, this guide leverages data from analogous systems to provide a predictive framework for its performance against other alternatives.
Understanding the Reactivity of this compound
The structure of this compound presents a unique combination of steric and electronic factors that significantly influence its reactivity in Suzuki-Miyaura coupling reactions. The two methyl groups ortho to the boronic acid moiety create considerable steric hindrance, which can impede the approach of the palladium catalyst.[4][5][6] Simultaneously, the para-formyl group is a strong electron-withdrawing group, which can modulate the electronic properties of the phenyl ring and affect the transmetalation step of the catalytic cycle.[7][8]
Performance Comparison of Catalytic Systems
The choice of the palladium catalyst and associated ligands is critical for overcoming the challenges posed by sterically hindered and electronically deactivated substrates.[1][4] Below is a comparative summary of palladium-based catalytic systems commonly employed for challenging Suzuki-Miyaura couplings, with their expected performance for this compound.
| Catalyst System | Ligand Type | Key Advantages | Expected Performance with this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-understood reactivity. | Moderate to good yields may be achievable, but longer reaction times and higher catalyst loadings might be necessary due to steric hindrance. Potential for side reactions like protodeboronation.[8] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biarylphosphines | High activity for sterically hindered and electron-poor substrates.[5] Often allows for lower catalyst loadings and milder reaction conditions. | Highly Recommended. These ligands are specifically designed to address steric challenges and are expected to provide excellent yields and faster reaction rates.[4][6] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Robust and versatile catalyst, effective for a range of substrates.[1] | Good performance is anticipated, offering a balance of reactivity and stability. It is a reliable choice for moderately challenging couplings. |
| Pd-NHC Complexes (N-Heterocyclic Carbenes) | N-Heterocyclic Carbene | Strong σ-donating properties enhance catalytic activity, particularly for hindered substrates.[4][5] Excellent thermal stability. | Excellent Alternative. Pd-NHC complexes are known to be highly efficient for sterically demanding couplings and are expected to perform very well.[4] |
Note: The data presented is a qualitative guide based on literature for structurally similar boronic acids.[1] Direct quantitative comparison would require dedicated kinetic studies for this compound.
Alternative Coupling Reactions
While the Suzuki-Miyaura reaction is the most prevalent method, other cross-coupling reactions can also be employed for the synthesis of biaryls from arylboronic acids.
| Reaction | Coupling Partner | Key Features | Comparison to Suzuki-Miyaura for this compound |
| Stille Coupling | Organostannanes | Tolerant of a wide range of functional groups. | Generally less preferred due to the toxicity of tin reagents. The Suzuki-Miyaura reaction is a more environmentally benign option.[9] |
| Hiyama Coupling | Organosilanes | Activated by a fluoride source. | Can be a viable alternative, but the need for fluoride activation adds a step to the process. |
| Negishi Coupling | Organozinc reagents | Highly reactive, often proceeding under mild conditions. | The high reactivity of organozinc reagents can sometimes lead to lower functional group tolerance compared to boronic acids. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.02-0.05 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Kinetic Study Methodology:
To perform a kinetic analysis, the following procedure can be followed:
-
Reaction Setup: Prepare a reaction mixture as described above in a thermostatted reaction vessel.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cold solution of a strong acid).
-
Analysis: Analyze the quenched samples by a calibrated quantitative method, such as HPLC or GC-MS, to determine the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration data versus time to determine the reaction rate and derive kinetic parameters such as the rate constant.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the kinetic considerations for the coupling of this compound. For specific applications, empirical optimization of the reaction conditions is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Impurities in (4-Formyl-3,5-dimethylphenyl)boronic Acid Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents and intermediates is of paramount importance. (4-Formyl-3,5-dimethylphenyl)boronic acid is a valuable building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. However, its synthesis and subsequent reactions can be accompanied by the formation of various impurities that may affect reaction yields, product purity, and biological activity. This guide provides an objective comparison of analytical methodologies for the characterization of these impurities and evaluates purification strategies, supported by experimental data from related compounds.
Common Impurities and Their Formation Pathways
The synthesis and handling of this compound can lead to the formation of several process-related and degradation impurities. Understanding the pathways of their formation is crucial for developing strategies to minimize their presence.
Key Impurity Classes:
-
Homocoupling Byproducts: The palladium catalyst used in Suzuki-Miyaura reactions can facilitate the self-coupling of the boronic acid, leading to the formation of a symmetrical biaryl impurity.
-
Protodeboronation Products: This is a common degradation pathway for arylboronic acids where the boronic acid moiety is replaced by a hydrogen atom, particularly in the presence of moisture or under basic conditions.[1]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. Commercial boronic acids often contain varying amounts of their corresponding boroxine.
-
Oxidation Products: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol.
-
Starting Material and Reagent Residues: Incomplete reactions can result in the presence of unreacted starting materials or other reagents.
-
Cannizzaro Reaction Products: Under strongly alkaline conditions (pH > 11) used during some purification methods, the formyl group can undergo a Cannizzaro reaction to yield the corresponding carboxylic acid and alcohol.[2]
Figure 1. Potential impurity formation pathways from this compound.
Comparative Analysis of Analytical Methods
The accurate identification and quantification of impurities in this compound requires robust analytical techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Purity assessment, impurity profiling, and quantification. | High resolution, sensitivity, and well-established for routine quality control. | Potential for on-column degradation of boronic acids. |
| NMR Spectroscopy (¹H, ¹¹B, ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural elucidation of the main component and impurities, and quantification (qNMR). | Provides detailed structural information, non-destructive, and can be quantitative. | Lower sensitivity compared to HPLC, boroxine formation can lead to complex spectra. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Identification and quantification of volatile impurities and byproducts. | High sensitivity and specificity for volatile compounds. | Requires derivatization for non-volatile boronic acids. |
Comparison of Purification Strategies
| Purification Method | Description | Typical Purity Achieved | Effective Against | Ineffective Against |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | 90-98% | Insoluble impurities and some closely related soluble impurities. | Impurities with similar solubility to the main product. |
| Alkaline Wash (pH 8-11) | Dissolving the crude boronic acid in a controlled pH aqueous base, removing insoluble organic impurities, and re-precipitating the product by acidification.[2] | >99%[2] | Insoluble organic byproducts (e.g., homocoupling products, triarylboranes).[2] | Impurities that are also soluble in the alkaline solution. |
| Column Chromatography | Separation based on differential adsorption of components on a solid stationary phase. | >99% | A wide range of impurities with different polarities. | Impurities with very similar polarity to the product; can be time-consuming and require large solvent volumes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Determination by HPLC-UV
This protocol is suitable for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of mobile phase A and B to a concentration of approximately 0.5 mg/mL.
Protocol 2: Structural Characterization by NMR Spectroscopy
This protocol is used for the structural confirmation of the main component and the identification of impurities.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.
-
Experiments:
-
¹H NMR: To observe the proton signals of the aromatic ring, methyl groups, and the aldehyde proton. Impurities will present as additional signals.
-
¹¹B NMR: To confirm the presence of the boronic acid (typically a broad signal) and to distinguish it from the corresponding boroxine.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Protocol 3: Analysis of Volatile Impurities by GC-MS
This protocol is designed to identify and quantify volatile byproducts such as the protodeboronation product (3,5-dimethylbenzaldehyde).
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization (for the boronic acid): React the sample with a silylating agent (e.g., BSTFA) to form a volatile derivative.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: Start at 80°C, ramp to 280°C.
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent like dichloromethane.
Experimental Workflow and Signaling Pathways
Visualizing the experimental workflow and the relationships between the compound and its potential impurities can aid in understanding and planning the characterization process.
Figure 2. General experimental workflow for impurity characterization.
References
Evaluating the Efficiency of (4-Formyl-3,5-dimethylphenyl)boronic Acid in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the performance of (4-Formyl-3,5-dimethylphenyl)boronic acid with other relevant substituted phenylboronic acids, supported by predictive data based on established chemical principles, and provides detailed experimental protocols for its application.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of a Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have the opposite effect. Steric hindrance around the boronic acid moiety can also impact the reaction rate and yield.
The table below summarizes the expected performance of this compound in comparison to other common phenylboronic acids. The data for analogous compounds are derived from published literature, while the performance of this compound is predicted based on the combined electronic and steric effects of its substituents.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Prediction |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 (Predicted) | - |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [1] |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies | [1] |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [1] |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good | [1] |
(Note: The yields for formylphenylboronic acids are described as variable and dependent on the specific coupling partners and conditions.[1])
The presence of two electron-donating methyl groups on this compound is expected to enhance its reactivity in the Suzuki-Miyaura coupling compared to the unsubstituted 4-formylphenylboronic acid. However, the ortho-positioning of these methyl groups may introduce some steric hindrance, potentially requiring more active catalyst systems or longer reaction times for optimal yields. The formyl group, while electron-withdrawing, provides a valuable synthetic handle for further molecular elaboration.
Experimental Protocols
A general and robust protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for reactions involving this compound and can be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[1]
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[1]
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.[1]
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[1]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Applications of (4-Formyl-3,5-dimethylphenyl)boronic Acid in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(4-Formyl-3,5-dimethylphenyl)boronic acid is a versatile organic compound that serves as a valuable building block in various chemical transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a reactive formyl group and a boronic acid moiety flanked by two methyl groups, offers a distinct combination of reactivity and steric influence, making it a reagent of interest in medicinal chemistry and materials science. This guide provides a comparative overview of its applications, performance in key reactions, and detailed experimental protocols, alongside a comparison with structurally related boronic acids.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in these reactions is influenced by its electronic and steric properties. To provide a comparative perspective, the following table summarizes the performance of the target compound and its close analogs—4-formylphenylboronic acid and 3,5-dimethylphenylboronic acid—in Suzuki-Miyaura coupling reactions with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |
| 4-Formylphenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[1] |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good[1] |
| 3,5-Dimethylphenylboronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 90 | 1 | 95 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[1] |
Note: Direct comparative experimental data for this compound under identical conditions is limited in publicly available literature. The data for related compounds are provided for a qualitative comparison of reactivity.
The presence of the electron-withdrawing formyl group in 4-formylphenylboronic acid generally leads to efficient coupling.[1] The additional methyl groups in the target compound, this compound, introduce steric hindrance around the boronic acid moiety, which could potentially influence the reaction kinetics and yield. However, they can also offer advantages in specific applications by modulating the dihedral angle of the resulting biaryl product, a crucial factor in the design of molecules with specific conformational properties, such as in liquid crystals or chiral ligands.
Key Applications and Experimental Protocols
The primary application of this compound and its analogs lies in their role as key intermediates in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is fundamental for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel under an inert atmosphere. A degassed solvent system (e.g., toluene/ethanol/water) is added, and the mixture is heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Biologically Active Compounds
Boronic acids are crucial in drug discovery for the synthesis of novel therapeutic agents.[2] The formyl group on the phenyl ring can be further functionalized, allowing for the creation of diverse molecular libraries for screening. For instance, it can be converted to an oxime, imine, or alcohol, providing a handle for further synthetic modifications.
While specific examples of biologically active molecules synthesized using this compound are not widely reported in the literature, its structural analogs are key components in various pharmaceuticals. For example, 4-formylphenylboronic acid is an intermediate in the synthesis of the antihypertensive drug Telmisartan.
Experimental Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis and application of this compound.
Synthesis of this compound
The synthesis of formyl-substituted phenylboronic acids typically involves a multi-step process where the formyl group is protected before the formation of the boronic acid moiety.
Experimental Protocol: Synthesis via Grignard Reaction
A general procedure for the synthesis of formylphenylboronic acids involves the protection of the formyl group of the corresponding bromobenzaldehyde derivative as an acetal.[5] The resulting bromoacetal is then converted to a Grignard reagent by reacting with magnesium turnings. This Grignard reagent is subsequently reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. Acidic workup then hydrolyzes the resulting boronic ester and the acetal protecting group to yield the desired formylphenylboronic acid.[5]
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an aqueous alcohol mixture.[5]
Comparison with Alternatives
The choice of boronic acid for a specific synthetic target depends on the desired electronic and steric properties of the final product.
-
4-Formylphenylboronic acid: This is a widely used and commercially available building block. Its electron-withdrawing formyl group can enhance the rate of transmetalation in Suzuki-Miyaura couplings. It is a suitable alternative when steric hindrance is not a primary concern.
-
3,5-Dimethylphenylboronic acid: This analog provides steric bulk from the two methyl groups, which can be advantageous for controlling atropisomerism or for creating specific three-dimensional structures.[3] However, it lacks the reactive formyl handle for further functionalization.
-
This compound: This compound offers a unique combination of the features of the two analogs mentioned above. It provides both a reactive site for further chemical modification (the formyl group) and steric influence from the methyl groups. This makes it a valuable reagent for the synthesis of complex molecules where both features are desired to fine-tune the properties of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling (4-Formyl-3,5-dimethylphenyl)boronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This document provides a comprehensive operational and safety plan for (4-Formyl-3,5-dimethylphenyl)boronic acid, drawing from safety data sheets of structurally similar boronic acids.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1218790-71-6) was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of analogous formylphenylboronic acid compounds and should be used as a robust starting point, supplemented by institutional safety protocols and a thorough risk assessment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-impermeable gloves (inspect before use), fire/flame resistant and impervious clothing, long-sleeved clothing, and protective boots if the situation requires.[1][2][3][4] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator may be sufficient in other situations.[1][4] | Follow local and national regulations. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound. This involves careful preparation, execution in a controlled environment, and thorough decontamination.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the solid to avoid dust formation.[1][3]
-
Verify that eyewash stations and safety showers are in close proximity to the workstation and are in good working order.[3]
-
Remove all sources of ignition from the handling area.[1]
-
Keep the chemical in a suitable, tightly closed container.[2][3]
2. Handling the Compound:
-
Wear all required personal protective equipment as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
3. Post-Handling and Decontamination:
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
-
Clean the work area and any equipment used.
Below is a workflow diagram illustrating the key steps for safe handling.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.
-
Disposal: Dispose of the contents and the container through an approved waste management company, in accordance with local, regional, and national regulations.[4] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
-
Contaminated Materials: Adhered or collected material should be promptly disposed of following appropriate laws and regulations.[1] Contaminated clothing should be washed before reuse.[4]
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety and confidence, contributing to a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
